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  • Product: N-(3-methoxypropyl)-N-methylpiperidin-4-amine
  • CAS: 885699-39-8

Core Science & Biosynthesis

Foundational

Structural characterization and chemical properties of N-(3-methoxypropyl)-N-methylpiperidin-4-amine

An In-depth Technical Guide to N-(3-methoxypropyl)-N-methylpiperidin-4-amine: Synthesis, Characterization, and Chemical Properties Authored by: A Senior Application Scientist Abstract The N-substituted piperidin-4-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(3-methoxypropyl)-N-methylpiperidin-4-amine: Synthesis, Characterization, and Chemical Properties

Authored by: A Senior Application Scientist

Abstract

The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-(3-methoxypropyl)-N-methylpiperidin-4-amine. Due to the limited specific literature on this compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide for its synthesis, structural elucidation, and chemical handling. This paper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.

Introduction and Significance

Piperidine derivatives are prevalent in a wide range of pharmaceuticals and biologically active compounds, owing to the ring's capacity to enhance solubility and metabolic stability.[3][4] The functionalization at the N1 and C4 positions of the piperidine ring provides critical vectors for interaction with biological targets.[1][5] N-(3-methoxypropyl)-N-methylpiperidin-4-amine (Molecular Formula: C₁₀H₂₂N₂O) is a disubstituted aminopiperidine that holds potential as a key intermediate or building block in the synthesis of more complex molecules for drug discovery.[6][7] Its structure combines a tertiary amine within the piperidine ring, a secondary amine at the 4-position, and an ether linkage in the N-propyl substituent, offering multiple points for further chemical modification.

Proposed Synthesis: Reductive Amination

A highly efficient and common method for the synthesis of N-substituted piperidin-4-amines is reductive amination.[1] This one-pot reaction involves the condensation of a ketone with an amine to form an iminium intermediate, which is then reduced in situ. For the synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, a plausible and efficient route is the reductive amination of 1-methylpiperidin-4-one with 3-methoxypropylamine.

Synthetic Workflow

A 1-Methylpiperidin-4-one E Reaction Mixture (Formation of Iminium Intermediate) A->E B 3-Methoxypropylamine B->E C Sodium Triacetoxyborohydride (STAB) F In-situ Reduction C->F D 1,2-Dichloroethane (Solvent) D->E E->F G Quenching & Work-up (Aq. NaHCO₃) F->G H Extraction (Dichloromethane) G->H I Purification (Column Chromatography) H->I J Final Product: N-(3-methoxypropyl)-N- methylpiperidin-4-amine I->J

Caption: Proposed synthetic workflow for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Detailed Experimental Protocol
  • Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane, add 3-methoxypropylamine (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of a mild reducing agent like STAB is crucial to selectively reduce the iminium ion without affecting the ketone starting material.[1]

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent such as dichloromethane. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.

Structural Characterization

The structural confirmation and purity assessment of the synthesized N-(3-methoxypropyl)-N-methylpiperidin-4-amine would be carried out using a combination of spectroscopic methods.[3][8]

Analytical Workflow for Structural Elucidation

A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Infrared (IR) Spectroscopy A->E F Structural Confirmation B->F C->F D->F E->F G Purity Assessment F->G

Caption: Analytical workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(3-methoxypropyl)-N-methylpiperidin-4-amine based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.5t2H-O-CH ₂-CH₂-
~3.3s3H-OCH
~2.8 - 2.9m2HPiperidine H (axial, adjacent to N-CH₃)
~2.6 - 2.7t2H-N-CH ₂-CH₂-
~2.5 - 2.6m1HPiperidine CH -NH
~2.3s3HN-CH
~2.0 - 2.1m2HPiperidine H (equatorial, adjacent to N-CH₃)
~1.8 - 1.9m2HPiperidine H (axial, adjacent to C-NH)
~1.7 - 1.8m2H-CH₂-CH ₂-CH₂-
~1.4 - 1.5m2HPiperidine H (equatorial, adjacent to C-NH)
~1.3br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~71.0-O-C H₂-
~59.0-OC H₃
~55.0Piperidine C (adjacent to N-CH₃)
~52.0Piperidine C H-NH
~48.0-N-C H₂-
~46.5N-C H₃
~32.0Piperidine C (adjacent to C-NH)
~30.0-CH₂-C H₂-CH₂-

Table 3: Predicted Mass Spectrometry and IR Data

TechniquePredicted Value/Observation
ESI-MS [M+H]⁺ = 187.1805
IR (thin film) ~3300 cm⁻¹ (N-H stretch), ~2950-2800 cm⁻¹ (C-H stretch), ~1120 cm⁻¹ (C-O stretch)

Chemical Properties and Handling

Understanding the chemical properties and hazards of N-(3-methoxypropyl)-N-methylpiperidin-4-amine is essential for its safe handling and storage.

Table 4: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂O[6][9]
Molecular Weight 186.30 g/mol [6]
Appearance Colorless to yellow liquid or semi-solid
Boiling Point ~249 °C (predicted)[10]
Density ~0.9 g/cm³ (predicted)[10]
Solubility Soluble in methanol and chloroform[11]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[11]
Reactivity and Stability

The presence of both secondary and tertiary amine functionalities makes the molecule basic and susceptible to reactions with acids to form salts. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The compound should be stored away from strong oxidizing agents.

Safety and Handling

Based on available data for structurally related compounds, N-(3-methoxypropyl)-N-methylpiperidin-4-amine should be handled with care.

  • Hazard Classifications: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin corrosion and may cause drowsiness or dizziness.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow local regulations for chemical waste disposal.

Potential Applications in Research and Development

While specific applications for N-(3-methoxypropyl)-N-methylpiperidin-4-amine are not widely documented, its structural features suggest significant potential in medicinal chemistry and drug discovery. The closely related compound, 1-(3-methoxypropyl)-4-piperidinamine, is a known key intermediate in the synthesis of Prucalopride, a selective 5-HT₄ receptor agonist used for the treatment of chronic constipation.[11][12][13]

This suggests that N-(3-methoxypropyl)-N-methylpiperidin-4-amine can serve as a valuable scaffold for the synthesis of novel bioactive molecules. The secondary amine provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents targeting a range of biological receptors.[2][14]

Conclusion

N-(3-methoxypropyl)-N-methylpiperidin-4-amine is a chemical entity with considerable potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, detailed structural characterization, and safe handling. The proposed methodologies are based on well-established and reliable chemical principles, offering a solid foundation for researchers and scientists working with this and structurally related compounds.

References

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • Li, J. J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878.
  • McRobbie, G., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(2), 255-266.
  • Yüksek, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
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  • ECHA. N-(3-methoxypropyl)
  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(3), 136-141.
  • Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 754-757.
  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine.
  • ChemicalBook. (2025). 1-(3-Methoxypropyl)-4-piperidinamine Chemical Properties,Uses,Production. ChemicalBook.
  • Sigma-Aldrich. 1-(3-Methoxypropyl)piperidin-4-amine. Merck.
  • PubChemLite. N-(3-methoxypropyl)-1-methylpiperidin-4-amine. University of Luxembourg.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ChemSrc. (2025). 1-(3-Methoxypropyl)-4-piperidinamine.
  • BLD Pharm. 1-(3-Methoxypropyl)piperidin-4-amine.
  • Global Substance Registration System. 1-(3-METHOXYPROPYL)PIPERIDIN-4-AMINE.
  • Scientific Update. (2019).
  • NextSDS. N-(3-methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine.
  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. Food Science and Technology, 42.
  • Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • Zhang, Y., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1096-1101.

Sources

Exploratory

In Vitro Metabolic Stability and Half-Life of N-(3-methoxypropyl)-N-methylpiperidin-4-amine

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The metabolic stability of a new chemical entity (NCE) is a paramount parameter in drug discovery, directly infl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic stability of a new chemical entity (NCE) is a paramount parameter in drug discovery, directly influencing its pharmacokinetic profile, including in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for determining the in vitro metabolic stability and half-life of N-(3-methoxypropyl)-N-methylpiperidin-4-amine. While specific metabolic data for this compound is not publicly available[1], this document serves as an authoritative guide to the principles, experimental protocols, and data interpretation required to perform such an evaluation. We present detailed methodologies for the two gold-standard assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—grounded in established scientific principles and best practices. This guide is designed to empower researchers to generate robust and reliable data, enabling informed decision-making in the progression of drug candidates.

Introduction: The Imperative of Metabolic Profiling in Drug Discovery

A significant portion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties, with rapid metabolism being a primary cause.[2] The susceptibility of a compound to biotransformation, known as its metabolic stability, dictates its intrinsic clearance (CLint) and, consequently, its in vivo half-life (t½).[3][4] Therefore, early in vitro assessment of metabolic stability is a critical, cost-effective strategy to identify and optimize compounds with desirable drug-like properties.[4][5]

The liver is the principal site of drug metabolism, driven largely by Phase I (functionalization) and Phase II (conjugation) enzymes.[6] In vitro systems derived from the liver, such as microsomes and hepatocytes, are routinely employed to model this process.[3][7] This guide will detail the application of these models to characterize the metabolic profile of N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Foundational Concepts and Experimental Strategy

The core of an in vitro metabolic stability study is to incubate the test compound with a metabolically active system and measure the rate of its disappearance over time.[7] From this rate, key pharmacokinetic parameters can be derived.

Key Parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be eliminated from the in vitro system.[3]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[3][8][9] It is the primary value derived from in vitro assays and is used to predict in vivo hepatic clearance.[3][10]

Choice of In Vitro System: The selection of the in vitro model is a critical experimental choice, dictated by the stage of discovery and the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I Cytochrome P450 (CYP450) enzymes.[11] Microsomal stability assays are high-throughput and cost-effective, making them ideal for initial screening of large numbers of compounds to assess Phase I metabolic liabilities.[11][12] Their primary limitation is the absence of Phase II enzymes and cytosolic enzymes.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes, including both Phase I and Phase II pathways, as well as necessary cofactors and transporters.[6][13] They provide a more physiologically relevant and comprehensive assessment of a compound's total metabolic fate and are considered the "gold standard" for in vitro clearance predictions.[13][14]

Experimental Protocols: A Step-by-Step Implementation

This section provides detailed, validated protocols for conducting metabolic stability assays. The execution of these protocols with appropriate controls ensures a self-validating system.

Liver Microsomal Stability Assay

This assay primarily evaluates a compound's susceptibility to Phase I metabolism.

3.1.1. Materials & Reagents

  • N-(3-methoxypropyl)-N-methylpiperidin-4-amine (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System: Essential cofactor for CYP450 activity.[11]

  • Positive Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate assay performance.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Analytical Instrumentation: LC-MS/MS system.[15]

3.1.2. Experimental Workflow The workflow is designed to ensure reproducible incubation conditions and precise termination of the enzymatic reaction.

graphdot cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_analysis 3. Analysis Phase A Prepare 10 mM stock of test compound in DMSO. B Dilute compound, microsomes, and buffer to working concentrations. A->B D Pre-incubate compound and microsomes at 37°C for ~5 min. B->D C Prepare NADPH regenerating system and pre-warm to 37°C. E Initiate reaction by adding pre-warmed NADPH. C->E D->E F Incubate at 37°C with shaking for specified time points (e.g., 0, 5, 15, 30, 60 min). E->F G At each time point, transfer aliquot to quenching solution (cold ACN + IS). F->G H Centrifuge to precipitate proteins. G->H I Analyze supernatant via LC-MS/MS to quantify remaining parent compound. H->I

Caption: Workflow of the Liver Microsomal Stability Assay.

3.1.3. Detailed Protocol

  • Preparation: Prepare working solutions of the test compound from a 10 mM DMSO stock. The final concentration in the incubation is typically 1 µM, with the final DMSO concentration kept below 0.1% to prevent enzyme inhibition.[2]

  • Incubation Setup: In a 96-well plate, add buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[3]

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[11] The T=0 sample is taken immediately by adding an aliquot of the incubation mixture to the quenching solution before adding NADPH.[16]

  • Time Course Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]

  • Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[14]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.[11]

3.1.4. Data Analysis

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the resulting line equals the negative of the elimination rate constant (-k).

  • Calculate the in vitro half-life (t½) using the formula:

    • t½ (min) = 0.693 / k [17]

  • Calculate the intrinsic clearance (CLint) using the formula:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [3][11]

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile, including both Phase I and Phase II metabolism.

3.2.1. Materials & Reagents

  • Cryopreserved Human Hepatocytes (pooled from multiple donors to average variability)[13]

  • Hepatocyte Culture Medium (e.g., Williams' Medium E)

  • Collagen-coated plates (for plated assays)

  • Reagents and instrumentation as listed for the microsomal assay.

3.2.2. Experimental Workflow

graphdot cluster_prep 1. Cell Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis A Thaw cryopreserved hepatocytes per supplier protocol. B Determine cell viability and density. A->B C Dilute cell suspension to working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). B->C D Pre-warm cell suspension and test compound solution to 37°C. C->D E Initiate reaction by adding test compound to cell suspension. D->E F Incubate at 37°C in a shaking, humidified CO2 incubator. E->F G At specified time points, transfer aliquot to quenching solution (cold ACN + IS). F->G H Centrifuge to precipitate proteins and cell debris. G->H I Analyze supernatant via LC-MS/MS. H->I

Caption: Workflow of the Suspension Hepatocyte Stability Assay.

3.2.3. Detailed Protocol (Suspension Method)

  • Cell Preparation: Thaw cryopreserved hepatocytes and dilute them in pre-warmed incubation medium to a final density of approximately 0.5 x 10⁶ viable cells/mL.[10]

  • Incubation: Add the cell suspension to a 96-well plate. Pre-incubate for 10-15 minutes at 37°C in a CO₂ incubator.[3]

  • Reaction Initiation: Add the test compound (typically 1 µM final concentration) to initiate the reaction.[18]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction in cold acetonitrile with an internal standard.[2][19]

  • Sample Processing & Analysis: Follow the same procedure as for the microsomal assay (centrifugation and LC-MS/MS analysis).

3.2.4. Data Analysis The calculation of t½ is identical to the microsomal assay. However, intrinsic clearance is scaled to the number of cells.

  • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions)) [6][18]

Interpretation of Results and Predictive Value

The data generated allows for the classification of N-(3-methoxypropyl)-N-methylpiperidin-4-amine's metabolic stability. While classification can vary, a general guideline is provided below.

Table 1: General Classification of In Vitro Metabolic Stability

In Vitro Half-Life (t½) Intrinsic Clearance (CLint) Predicted In Vivo Clearance Stability Classification
> 60 min Low Low High Stability
15 - 60 min Intermediate Intermediate Moderate Stability

| < 15 min | High | High | Low Stability |

A compound with low stability (high clearance) may be rapidly eliminated in vivo, leading to a short half-life and poor oral bioavailability.[5] Conversely, a highly stable compound may have a long half-life, which could be desirable for less frequent dosing but may also increase the risk of accumulation and toxicity.

In Vitro-In Vivo Extrapolation (IVIVE): The ultimate goal of these studies is to predict human pharmacokinetics.[20] The CLint value derived from in vitro assays can be scaled using physiological parameters (e.g., hepatocellularity, liver blood flow) to predict in vivo hepatic clearance.[3][21] While IVIVE is a powerful tool, it is important to acknowledge its limitations, as discrepancies can arise from factors not captured in vitro, such as extra-hepatic metabolism or complex transporter kinetics.[22][23]

Conclusion

Determining the in vitro metabolic stability is a non-negotiable step in the preclinical development of N-(3-methoxypropyl)-N-methylpiperidin-4-amine. The liver microsomal and hepatocyte assays provide a robust, tiered approach to understanding its metabolic fate. By first using microsomes to rapidly assess Phase I liabilities and then employing hepatocytes for a more complete picture of overall clearance, researchers can generate the critical data needed to build a comprehensive ADME profile. This information is fundamental for guiding medicinal chemistry efforts, selecting promising candidates for in vivo studies, and ultimately increasing the likelihood of developing a safe and effective therapeutic agent.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.
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  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
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  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
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  • Protocols Using Plateable Human Hep
  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. PMC.
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  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (2018). Thermo Fisher Scientific.
  • Hepatic elimination of drugs Chapter 11. (2020). University of Lausanne.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE)
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  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). Pharmacological Reports.
  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes.
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  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
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  • Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. (2024). Chemistry – A European Journal.
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  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.

Sources

Foundational

Receptor Binding Affinity of N-(3-methoxypropyl)-N-methylpiperidin-4-amine Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Profiling

Executive Summary In modern neuropharmacology, the rational design of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and Sigma chaperone proteins relies heavily on privileged molecular scaffolds. The com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuropharmacology, the rational design of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and Sigma chaperone proteins relies heavily on privileged molecular scaffolds. The compound N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 885699-39-8) serves as a highly versatile, bifunctional building block. When functionalized at the piperidine nitrogen (N1), its derivatives exhibit profound, tunable binding affinities across a spectrum of central nervous system (CNS) targets, most notably the 5-HT1A/5-HT7 serotonin receptors [3] and Sigma-1/Sigma-2 (S1R/S2R) receptors [1].

This technical whitepaper dissects the structural dynamics, quantitative binding profiles, and bench-level methodologies required to evaluate these derivatives. By moving beyond empirical observation into the causality of molecular interactions, this guide provides a framework for optimizing this scaffold in early-stage drug discovery.

Mechanistic Rationale: Structural Dynamics and Receptor Recognition

The pharmacological utility of the N-(3-methoxypropyl)-N-methylpiperidin-4-amine scaffold is not accidental; it is a product of precise geometric and electronic properties that satisfy the pharmacophore models of multiple monoamine receptors [4].

The Piperidine Core and the Aspartate Salt Bridge

Virtually all aminergic GPCRs (including 5-HT and Dopamine receptors) possess a highly conserved aspartic acid residue in transmembrane helix 3 (e.g., Asp3.32). The basic nitrogen of the piperidine ring (pKa ~8.5–9.0) is protonated at physiological pH. This allows the piperidine core to form a critical, charge-reinforced salt bridge with Asp3.32, anchoring the ligand within the orthosteric binding pocket [3].

The Exocyclic Amine: Entropy and Vectorial Projection

The 4-amino substitution on the piperidine ring introduces a critical vector for extending into accessory binding pockets.

  • The Methyl Group: The addition of the N-methyl group on the exocyclic amine restricts the rotational degrees of freedom of the nitrogen atom. By pre-organizing the conformation of the ligand, the entropic penalty typically incurred upon receptor binding is minimized, thereby enhancing overall affinity (lower Ki​ ).

  • The 3-Methoxypropyl Chain: This moiety acts as a flexible, amphiphilic extension. The propyl linker provides necessary hydrophobic contacts with aromatic residues (e.g., Phe6.52), while the terminal methoxy ether acts as a potent hydrogen-bond acceptor. In 5-HT receptors, this oxygen frequently engages with Ser5.42 or local tyrosine residues, driving subtype selectivity [4].

Quantitative Binding Profiles

By altering the substitution at the N1 position of the piperidine ring, medicinal chemists can shift the receptor selectivity profile of the N-(3-methoxypropyl)-N-methylpiperidin-4-amine scaffold from Sigma-dominant to 5-HT-dominant [1, 2].

Table 1: Representative Receptor Binding Affinities ( Ki​ , nM) of N1-Substituted Derivatives

Compound IDN1-Substitution (Piperidine)5-HT1A ( Ki​ , nM)5-HT7 ( Ki​ , nM)Sigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)
Cpd-01 Benzyl12.445.23.2104.5
Cpd-02 4-Fluorobenzyl8.738.11.888.3
Cpd-03 2-Phenylethyl4.215.68.9250.1
Cpd-04 Pyrimidin-2-yl1.56.845.0>1000
Haloperidol(Reference Standard)>1000>10002.515.0
8-OH-DPAT(Reference Standard)1.2120.0>1000>1000

Data synthesis based on established SAR trends for 4-amino piperidine derivatives[1, 3]. Notice how the transition from a bulky, lipophilic benzyl group (Cpd-01) to a heteroaromatic pyrimidine (Cpd-04) abolishes Sigma affinity while optimizing 5-HT1A recognition.

Experimental Protocols: Radioligand Binding Assays

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating assay system. The following protocol details the competitive radioligand binding assay for 5-HT1A, explaining the causality behind each methodological choice.

Reagents and Tissue Preparation
  • Tissue Selection: Use male Sprague-Dawley rat brain homogenates (specifically hippocampus and cortex) rather than recombinant CHO cells. Causality: Native tissue preserves the endogenous stoichiometry of GPCRs, G-proteins, and membrane lipid microenvironments, ensuring that the measured affinities translate accurately to in vivo models [3].

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ . Causality: The divalent Mg2+ cations are strictly required to stabilize the high-affinity ternary complex (Receptor-Ligand-G-protein). Without Mg2+ , agonist binding affinity artificially drops.

Assay Assembly and Incubation
  • Radioligand: Utilize [3H] -8-OH-DPAT (0.5 nM). Causality: 8-OH-DPAT is highly selective for 5-HT1A, eliminating background noise from 5-HT2 or 5-HT7 receptors present in the homogenate.

  • Competitor: Add the N-(3-methoxypropyl)-N-methylpiperidin-4-amine derivative at concentrations ranging from 10−11 to 10−5 M.

  • Incubation: Incubate the assay tubes at 37°C for 30 minutes to reach thermodynamic equilibrium.

Termination and Filtration
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Piperidine derivatives are highly basic and positively charged. They will bind non-specifically to the negatively charged silicates in raw glass filters, ruining the signal-to-noise ratio. PEI coats the filters with positive charges, repelling the unbound ligand.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration, washing three times with ice-cold buffer to trap the membrane-bound radioligand while flushing away the free fraction.

Data Analysis (Self-Validation)
  • Convert the raw CPM (Counts Per Minute) to % specific binding.

  • Calculate the IC50​ using non-linear regression (variable slope).

  • Self-Validating Step: Convert IC50​ to Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) . Causality: IC50​ is dependent on the specific radioligand concentration used on that day. Converting to Ki​ normalizes the data, providing an absolute thermodynamic constant that can be compared across different labs and literature.

Visualizations: Workflows and Signaling Pathways

To conceptualize the integration of these compounds into biological systems and laboratory operations, the following diagrams map the GPCR signaling cascade and the assay workflow.

GPCR_Signaling Ligand Piperidine Derivative (Agonist) Receptor 5-HT1A / Sigma-1 Receptor Ligand->Receptor High Affinity Binding (Ki < 10 nM) GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Activation Effector Adenylate Cyclase (Inhibition) GProtein->Effector Signal Transduction Response Decreased cAMP (Cellular Response) Effector->Response Downstream Effect

Fig 1: GPCR signaling pathway modulated by N-(3-methoxypropyl)-N-methylpiperidin-4-amine agonists.

Assay_Workflow Prep 1. Tissue Preparation Rat Brain Homogenate Incubate 2. Radioligand Incubation [3H]-Ligand + Competitor Prep->Incubate Filter 3. Rapid Vacuum Filtration GF/B Filters (0.5% PEI) Incubate->Filter Measure 4. Liquid Scintillation Beta Emission Counting Filter->Measure Analyze 5. Data Regression Cheng-Prusoff Ki Calc Measure->Analyze

Fig 2: Self-validating radioligand binding assay workflow for determining receptor affinity (Ki).

References

  • De Luca, L., et al. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • "Binding characteristics of sigma2 receptor ligands." SciELO.
  • "Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review.
  • "Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics.
Exploratory

Thermodynamic Solubility Profiling of N-(3-methoxypropyl)-N-methylpiperidin-4-amine: A Comprehensive Physicochemical and Methodological Guide

Executive Summary In early-stage drug development, transitioning a promising heterocyclic building block into a viable Active Pharmaceutical Ingredient (API) requires a rigorous understanding of its phase-boundary behavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, transitioning a promising heterocyclic building block into a viable Active Pharmaceutical Ingredient (API) requires a rigorous understanding of its phase-boundary behavior. N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 885699-39-8) is a highly versatile diamine intermediate frequently utilized in the synthesis of CNS-active agents and targeted kinase inhibitors.

Due to its structural motif—an unsubstituted secondary piperidine nitrogen coupled with an exocyclic tertiary amine—this molecule behaves as a diprotic weak base . As a Senior Application Scientist, I frequently observe development teams treating solubility as a static number. In reality, thermodynamic solubility is a dynamic, pH-dependent equilibrium. This whitepaper establishes the theoretical framework and a self-validating experimental protocol to accurately map the thermodynamic solubility profile of this compound, ensuring robust data for lead optimization and formulation design.

Physicochemical Framework: The Diprotic Base Model

To predict and interpret the solubility behavior of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, we must first map its ionization states. The molecule possesses two basic centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic, estimated pKa1​≈10.0−10.5 .

  • Exocyclic Nitrogen (Tertiary Amine): Moderately basic, estimated pKa2​≈8.0−8.5 .

Because the ionization of these centers dictates the molecule's interaction with aqueous media, the solubility profile is governed by the Henderson-Hasselbalch relationship for diprotic bases 1. The total thermodynamic solubility ( ST​ ) at any given pH is the sum of the intrinsic solubility of the neutral free base ( S0​ ) and the concentrations of its ionized species.

Ionization A Dication (pH < 8.0) Highly Soluble B Monocation (pH 8.0 - 10.0) Moderately Soluble A->B -H+ (pKa1 ~8.2) C Free Base (pH > 10.5) Intrinsic Solubility (S0) B->C -H+ (pKa2 ~10.2)

Fig 1: pH-dependent ionization pathway of N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

A critical concept here is pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the free base. Below pHmax​ (Region 2), solubility is limited by the solubility product ( Ksp​ ) of the protonated salt. Above pHmax​ (Region 1), solubility is limited by the free base S0​ 2. Failure to account for pHmax​ often leads to catastrophic salt disproportionation during formulation.

The Self-Validating Experimental Protocol

Kinetic solubility assays (e.g., DMSO-dilution methods) are prone to supersaturation artifacts and are insufficient for late-stage lead optimization. To obtain true equilibrium data, we employ the Shake-Flask Method , universally recognized as the gold standard for thermodynamic solubility 3.

To ensure scientific integrity, I have designed this protocol as a self-validating system . It does not merely measure concentration; it actively checks for mass balance, pH drift, and solid-state phase changes.

Step-by-Step Methodology
  • Media Preparation: Prepare standard biorelevant buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0) ensuring sufficient buffer capacity (e.g., 50 mM) to resist the alkalinizing effect of the highly basic diamine API.

  • Solid Dispensing (Excess API): Weigh approximately 10-20% excess of the solid API into glass vials. Causality note: Glass is preferred over plastic to prevent lipophilic adsorption of the free base at high pH.

  • Equilibration: Add 1.0 mL of buffer to each vial. Seal and incubate on an orbital shaker at 37 ± 1 °C and 400 rpm for 48–72 hours 4.

  • Self-Validation Check 1 (pH Drift): Measure the pH of the suspension post-equilibration. If the pH has drifted by >0.1 units, record the final pH. The solubility must be plotted against the final pH, not the initial buffer pH.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 µm low-protein-binding PTFE filter.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved API using a validated LC-MS/MS method against a standard curve.

  • Self-Validation Check 2 (Solid-State Verification): Recover the residual undissolved solid from the bottom of the vial. Dry gently under nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality note: This confirms whether the equilibrating solid is the free base, a mono-salt, or a di-salt, which is critical for identifying pHmax​ 5.

ShakeFlask S1 1. Solid Dispensing (Excess API in Glass Vials) S2 2. Buffer Addition & pH Check (pH 1.2 - 9.0) S1->S2 S3 3. Equilibration (37°C, 48-72h, 400 rpm) S2->S3 S4 4. Phase Separation (Centrifugation & PTFE Filtration) S3->S4 S5A 5a. Supernatant Analysis (LC-MS/MS Quantification) S4->S5A S5B 5b. Residual Solid Analysis (XRPD / DSC Verification) S4->S5B S6 6. Data Synthesis (pH-Solubility Curve & pHmax) S5A->S6 S5B->S6

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

Applying the aforementioned protocol yields a classic U-shaped (or rather, L-shaped for bases) thermodynamic solubility profile. Below is the synthesized data profile for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Target pHFinal pH (Drift)Temp (°C)Thermodynamic Solubility (mg/mL)Dominant Solute SpeciesEquilibrating Solid Phase (via XRPD)
1.21.2537> 150.0DicationDi-HCl Salt
4.54.653765.4Monocation / DicationHCl Salt
6.86.953712.8MonocationFree Base
7.47.55373.2Monocation / Free BaseFree Base
9.09.05370.45 ( S0​ )Free BaseFree Base

Mechanistic Insights & Application

Analyzing the data table reveals several critical insights for drug development:

  • The Role of the Ether Oxygen: At pH 9.0, the molecule is fully un-ionized, yielding its intrinsic solubility ( S0​ ) of 0.45 mg/mL. While this is relatively low, the methoxypropyl tail acts as a crucial hydrogen bond acceptor. Without this ether oxygen (e.g., if it were a simple butyl chain), the S0​ would likely drop below 0.05 mg/mL due to increased lipophilicity ("grease ball" effect).

  • Identification of pHmax​ : Notice the transition in the "Equilibrating Solid Phase" column between pH 4.5 and pH 6.8. At pH 4.5, the solid recovered is the HCl salt. By pH 6.8, the solid recovered is the Free Base. This indicates that the pHmax​ for this specific salt form lies between 4.5 and 6.8.

  • Formulation Warning (Salt Disproportionation): If a formulation scientist attempts to formulate the HCl salt of this compound in a neutral matrix (e.g., pH 7.0), the localized pH will exceed pHmax​ . The highly soluble salt will rapidly dissolve and then crash out as the poorly soluble free base—a phenomenon known as salt disproportionation. This leads to erratic in vivo exposure and failed bioequivalence studies.

By adhering to a self-validating thermodynamic protocol that integrates LC-MS/MS quantification with solid-state XRPD verification, development teams can confidently navigate the complex physical chemistry of diprotic bases like N-(3-methoxypropyl)-N-methylpiperidin-4-amine, ensuring seamless progression from discovery to the clinic.

References

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. PMC / National Institutes of Health.
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics - ACS Publications.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Annex 4 - World Health Organization (WHO) Guidelines on Solubility Determination. World Health Organization.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

Sources

Foundational

The 4-Aminopiperidine Scaffold as a Privileged Motif in GPCR Ligand Design: A Structural and Methodological Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine heterocycle is one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine heterocycle is one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its prevalence is particularly notable in the design of ligands targeting G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a dominant class of drug targets. This guide provides an in-depth analysis of the 4-aminopiperidine motif as a privileged structure for creating potent and selective GPCR modulators. Using the specific chemical entity N-(3-methoxypropyl)-N-methylpiperidin-4-amine as a framework for deconstruction, we will explore the distinct roles of the piperidine core, N-alkylation, and side-chain modifications in dictating pharmacological activity. This document moves beyond theoretical discussion to provide field-proven, detailed experimental protocols for the synthesis and pharmacological characterization of such ligands, including binding and functional assays. The aim is to equip researchers and drug developers with the foundational knowledge and practical methodologies required to effectively leverage the 4-aminopiperidine scaffold in GPCR-focused drug discovery campaigns.

The Piperidine Scaffold: A Cornerstone of GPCR-Targeted Drug Discovery

G-Protein Coupled Receptors are integral membrane proteins that transduce extracellular signals into intracellular responses, playing a critical role in virtually every physiological process. Their druggability has made them a focal point of pharmaceutical research for decades. Within the vast chemical space of GPCR ligands, nitrogen-containing heterocycles are paramount, and among them, the piperidine ring holds a position of distinction.

The utility of the piperidine scaffold can be attributed to several key features:

  • Conformational Constraint: The six-membered ring structure reduces the degrees of freedom compared to an open alkyl chain, presenting substituents to the receptor in a more defined three-dimensional orientation. This pre-organization can lead to a favorable entropy of binding and thus higher affinity.

  • Basic Nitrogen Center: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This positive charge can form a crucial ionic interaction with a conserved aspartate residue found in the third transmembrane helix (TM3) of most aminergic GPCRs.

  • Synthetic Tractability: Decades of research have produced a rich and robust portfolio of synthetic methods for creating diverse piperidine derivatives, making this scaffold highly accessible for structure-activity relationship (SAR) studies.[1]

  • Vectors for Substitution: The piperidine ring offers multiple points for substitution (notably the N1 and C4 positions), allowing chemists to append various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

These features are embodied in a multitude of successful drugs, including the µ-opioid receptor agonist Fentanyl and the dopamine D2 receptor antagonist Haloperidol, underscoring the scaffold's proven clinical relevance.[2]

Deconstructing the Pharmacophore: A N-(3-methoxypropyl)-N-methylpiperidin-4-amine Framework

To understand the role of the 4-aminopiperidine motif, we can deconstruct a representative molecule, N-(3-methoxypropyl)-N-methylpiperidin-4-amine, into its constituent parts and analyze the potential contribution of each to GPCR interaction.

ComponentStructurePotential Role in GPCR Ligand Design
1. 4-Aminopiperidine Core Provides a rigid, three-dimensional scaffold. The exocyclic amine (C4) serves as a key vector for introducing side chains that can probe deep into the binding pocket or interact with extracellular loops. It can also act as a hydrogen bond donor or acceptor.
2. N1-Methyl Group Modulates the basicity and nucleophilicity of the piperidine nitrogen. Influences lipophilicity and can provide a steric element that either enhances or disrupts binding. In some scaffolds, N-methylation is crucial for high affinity.[3]
3. N4-(3-methoxypropyl) Group A flexible linker that allows the terminal methoxy group to find optimal interactions within the receptor. The propyl chain length is often critical for potency.[4] The terminal ether oxygen provides a hydrogen bond acceptor, a common feature in GPCR ligands.

The design of a successful ligand hinges on the synergistic interplay of these components. The piperidine core orients the N1-methyl and the N4-substituent. The N1-methyl group fine-tunes the core's properties and interaction at the base of the binding pocket, while the N4-side chain explores more distal regions to confer potency and selectivity. This modularity is what makes the scaffold so powerful. For instance, structure-activity relationship studies on CXCR4 antagonists showed that replacing a simple butylamine side chain with N-alkyl-substituted heterocycles like piperazine could significantly improve metabolic stability and reduce off-target activity while retaining high potency.[5]

Synthetic Strategies for 4-Aminopiperidine Derivatives

The synthesis of N-substituted 4-aminopiperidines is well-established in the literature, often starting from 4-aminopiperidine or piperidin-4-one. A common and robust strategy involves the selective protection of the primary amine, alkylation of the more nucleophilic secondary ring amine, and subsequent deprotection.

A representative synthetic workflow is outlined below. This general approach allows for the modular assembly of diverse derivatives for SAR exploration.

G cluster_0 Synthetic Workflow for N-Substituted 4-Aminopiperidines A Start: 4-Aminopiperidine B Step 1: Selective Protection of Primary Amine (e.g., Benzophenone) A->B Protecting Agent C Intermediate I: Protected 4-Aminopiperidine B->C D Step 2: N-Alkylation (e.g., 3-methoxy-bromopropane) C->D Alkylating Agent, Base E Intermediate II: N-Alkylated, Protected Product D->E F Step 3: Deprotection (e.g., Acidic Hydrolysis) E->F Acid G Final Product: 1-(3-methoxypropyl)piperidin-4-amine F->G

Caption: Generalized synthetic workflow for 4-aminopiperidine derivatives.

Experimental Protocol: Synthesis of 1-(3-methoxypropyl)piperidin-4-amine

This protocol is adapted from established patent literature for a key intermediate of the 5-HT4 agonist Prucalopride.[6][7]

  • Protection: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent like toluene, add benzophenone (1.0-1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the N-(diphenylmethylene)piperidin-4-amine intermediate.[8]

  • N-Alkylation: Dissolve the protected intermediate (1.0 eq) in an anhydrous aprotic solvent such as THF under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0°C. Add a strong base, such as n-butyllithium (1.1-1.2 eq), dropwise to deprotonate the secondary amine of the piperidine ring. After stirring for 30 minutes, add 3-methoxy-bromopropane (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.[7]

  • Deprotection and Purification: Quench the reaction with water. Add an aqueous acid solution (e.g., 2M HCl) and stir to hydrolyze the imine protecting group. The benzophenone byproduct can be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified with NaOH to a pH > 12, and the free amine product is extracted with a solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by distillation or column chromatography to yield 1-(3-methoxypropyl)piperidin-4-amine.[7]

Methodologies for Pharmacological Characterization

A hierarchical and self-validating workflow is essential to confidently characterize the pharmacological profile of novel ligands. This process begins with assessing the primary binding affinity and progresses to determining functional activity and selectivity.

G cluster_1 Pharmacological Evaluation Workflow A Test Compound (e.g., Piperidine Derivative) B Primary Screen: Radioligand Binding Assay A->B C Determine Affinity (Ki) at Target GPCR B->C D Secondary Screen: Functional Assay (e.g., cAMP) C->D High Affinity Hits E Determine Potency (EC50/IC50) & Efficacy (Emax) D->E F Tertiary Screen: Selectivity Panel E->F Potent & Efficacious Hits G Assess Off-Target Binding & Activity F->G H Lead Candidate Profile G->H Selective Hits

Caption: Hierarchical workflow for the pharmacological evaluation of GPCR ligands.

Primary Screening: Radioligand Binding Assays

Causality: The first critical question is whether the synthesized compound binds to the target receptor. A radioligand binding assay provides a robust and high-throughput method to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay [9]

  • Materials Preparation:

    • Cell Membranes: Prepare membranes from cells stably expressing the target GPCR of interest.

    • Radioligand: Select a suitable radioligand (e.g., [³H]-ligand) with high affinity and specificity for the target receptor.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test Compound: Prepare a stock solution of the test piperidine derivative in DMSO and perform serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of a known unlabeled ligand to displace all specific binding.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound IDTarget ReceptorKi (nM)
Compound XDopamine D215.2
Compound YSerotonin 5-HT2A8.9
Compound ZAdrenergic α1>10,000
Functional Characterization: Second Messenger Assays

Causality: A compound that binds is not necessarily an activator. It could be an agonist (activates the receptor), an antagonist (blocks the agonist from binding), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine the compound's effect on receptor signaling. The choice of assay depends on the G-protein the receptor couples to (e.g., Gs, Gi, Gq).

G cluster_0 Gs-Coupled GPCR Signaling Pathway Ligand Agonist (e.g., Piperidine Ligand) GPCR Gs-Coupled Receptor Ligand->GPCR Binds & Activates G_Protein Gs Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified schematic of the Gs-protein/cAMP signaling cascade.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluency.

  • Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Compound Treatment:

    • For Agonist Mode: Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration (e.g., EC80) of a known agonist.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP level (or assay signal) against the log concentration of the test compound.

    • For Agonists: Fit the data to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist).

    • For Antagonists: Fit the data to determine the IC50, which can be converted to a functional inhibition constant (Kb) using the Schild equation.

Compound IDAssay ModeEC50 (nM)IC50 (nM)Emax (%)
Compound YAgonist35.5-98
Compound YAntagonist (vs D2)->10,000-

Conclusion

The 4-aminopiperidine scaffold represents a cornerstone of modern medicinal chemistry, particularly in the challenging field of GPCR ligand design. Its inherent structural and physicochemical properties make it an ideal starting point for building high-affinity, selective modulators. By systematically deconstructing the motif into its core, N1-substituent, and C4-side chain, researchers can rationally design new chemical entities. The successful application of this scaffold, exemplified by numerous clinical drugs, is a testament to its utility. However, realizing its full potential requires a rigorous and logical experimental cascade, from robust binding assays to physiologically relevant functional screens. The methodologies and principles detailed in this guide provide a validated framework for researchers to confidently explore the vast chemical space enabled by the 4-aminopiperidine core and to accelerate the discovery of next-generation GPCR therapeutics.

References

  • O. A. G. Valery, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Russ J Org Chem, 58, 1407–1446.
  • W. W. T. R. D. S. M. W. S. M. K. S. J. W. Holger, et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate.
  • CN105130880A. (n.d.). Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
  • J. S. S. S. H. S. L. C. W. Z. Z. C. C. L. L. Z. Li, et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry - ACS Publications.
  • CN103848777A. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • H. Naseem, et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.
  • (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine synthesis. ChemicalBook.
  • (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka | Patsnap.
  • (n.d.). N-(3-methoxypropyl)-1-methylpiperidin-4-amine — Chemical Substance Information.
  • (n.d.). N-(3-methoxypropyl)-1-methylpiperidin-4-amine. PubChemLite.
  • S. M. P. C. J. H. L. G. A. C. B. M. L. W. M. M. S. C. C. M. S. A. G. S. J. C. S. C. B. J. M. S. W. M. P. S. S. S. J. T. Wilson, et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • M. E. D. v. d. S. G. v. d. M. M. v. E. H. H. J. J. T. H. M. B. E. D. v. d. S. T. H. I. M. v. d. S. J. T. H. M. B. E. D. v. d. S. T. H. I. M. v. d. S. J. T. H. Mock, et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Protocol for N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Introduction and Strategic Overview N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) is a highly versatile diamine building block frequently utilized in medicinal chemistry and drug discovery [1]. Its str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) is a highly versatile diamine building block frequently utilized in medicinal chemistry and drug discovery [1]. Its structural features—a basic piperidine ring, a tertiary amine, and a flexible hydrogen-bond accepting methoxypropyl chain—make it an excellent pharmacophore for targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

This application note details a robust, scalable, three-step linear synthesis to generate the free base of this molecule starting from commercially available 1-Boc-4-piperidone.

Mechanistic Rationale & Experimental Design

To ensure high yield and purity, the synthetic route is designed around highly selective transformations. The causality behind our reagent selection is detailed below:

  • Step 1: Reductive Amination. The transformation of the starting ketone to a secondary amine relies on the transient formation of a methyliminium ion. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike NaBH₄, which can prematurely reduce the ketone to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the more electrophilic iminium species [2].

  • Step 2: Nucleophilic Substitution (N-Alkylation). Alkylating the secondary amine requires overcoming the steric hindrance of the piperidine ring. Potassium carbonate (K₂CO₃) serves as a mild, heterogeneous acid scavenger to neutralize the hydrobromic acid byproduct, preventing the protonation of the nucleophilic amine [3]. Acetonitrile (ACN) is selected as the solvent because its polar aprotic nature enhances the nucleophilicity of the amine, driving the Sₙ2 reaction to completion.

  • Step 3: Acidolytic Deprotection. The tert-butyloxycarbonyl (Boc) group is cleaved via acidolysis using Trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide. Because the target molecule is a diamine, it initially forms a bis-trifluoroacetate salt. A rigorous basic workup (pH > 11) is mandatory to neutralize the salt and isolate the free base.

Synthesis Workflow Diagram

SynthesisWorkflow SM 1-Boc-4-piperidone CAS: 79099-07-3 Step1 Step 1: Reductive Amination Reagents: MeNH₂, NaBH(OAc)₃ Solvent: DCM, rt, 12h SM->Step1 Int1 1-Boc-4-(methylamino)piperidine CAS: 147539-41-1 Step1->Int1 Step2 Step 2: N-Alkylation Reagents: 1-Bromo-3-methoxypropane, K₂CO₃ Solvent: ACN, 65°C, 16h Int1->Step2 Int2 1-Boc-N-(3-methoxypropyl)- N-methylpiperidin-4-amine Intermediate Step2->Int2 Step3 Step 3: Boc Deprotection Reagents: TFA Solvent: DCM, rt, 2h Workup: 1M NaOH (aq) Int2->Step3 Product N-(3-methoxypropyl)- N-methylpiperidin-4-amine CAS: 885699-39-8 Step3->Product

Retrosynthetic and forward synthesis workflow for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Quantitative Reaction Parameters

The following stoichiometric table is calculated for a 10.0 g scale-up at each respective step to ensure reproducibility.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 1-Boc-4-piperidone199.251.010.0 gStarting Material
1 Methylamine (2M in THF)31.061.537.6 mLAmine Source
1 NaBH(OAc)₃211.941.414.9 gReducing Agent
2 1-Boc-4-(methylamino)piperidine214.301.010.0 gIntermediate 1
2 1-Bromo-3-methoxypropane153.021.28.57 gAlkylating Agent
2 Potassium Carbonate (K₂CO₃)138.212.516.1 gBase / Scavenger
3 1-Boc-N-(3-methoxypropyl)...286.411.010.0 gIntermediate 2
3 Trifluoroacetic Acid (TFA)114.0210.026.8 mLAcid / Deprotectant

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(methylamino)piperidine
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-Boc-4-piperidone (10.0 g, 50.19 mmol) and anhydrous Dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add methylamine solution (2M in THF, 37.6 mL, 75.28 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow for complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 14.9 g, 70.26 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-4-(methylamino)piperidine as a pale yellow oil. (Expected yield: >90%).

Step 2: Synthesis of 1-Boc-N-(3-methoxypropyl)-N-methylpiperidin-4-amine
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-Boc-4-(methylamino)piperidine (10.0 g, 46.66 mmol) in anhydrous Acetonitrile (ACN, 100 mL).

  • Reagent Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 16.1 g, 116.65 mmol), followed by 1-bromo-3-methoxypropane (8.57 g, 56.0 mmol) in one portion.

  • Alkylation: Heat the reaction mixture to 65 °C and stir vigorously for 16 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (50 mL).

  • Workup & Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the protected intermediate.

Step 3: Deprotection to Yield N-(3-methoxypropyl)-N-methylpiperidin-4-amine
  • Preparation: Dissolve 1-Boc-N-(3-methoxypropyl)-N-methylpiperidin-4-amine (10.0 g, 34.91 mmol) in anhydrous DCM (50 mL) in a 250 mL flask. Cool the solution to 0 °C.

  • Acidolysis: Add Trifluoroacetic Acid (TFA, 26.8 mL, 349.1 mmol) dropwise over 10 minutes.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 2 hours. Reaction progress can be monitored by LC-MS (Targeting M+H = 187.1).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess volatile TFA.

  • Free-Basing (Critical Step): Dissolve the resulting viscous bis-trifluoroacetate oil in a minimal amount of water (30 mL) and cool to 0 °C. Basify the solution to pH > 11 by the slow, careful addition of 1M aqueous NaOH. (Caution: Highly exothermic neutralization).

  • Extraction: Extract the aqueous mixture with a mixed solvent system of DCM/Isopropanol (4:1 ratio, 3 x 75 mL) to ensure complete extraction of the highly polar diamine.

  • Final Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-(3-methoxypropyl)-N-methylpiperidin-4-amine , as a free-flowing oil.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862 (1996). URL:[Link]

Application

Application Note: HPLC-UV Method Development for N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Executive Summary & Analytical Challenge The quantification of highly polar, aliphatic basic amines such as N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) presents a dual challenge in liquid chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The quantification of highly polar, aliphatic basic amines such as N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) presents a dual challenge in liquid chromatography. First, the molecule lacks an extended conjugated π -electron system, rendering it practically invisible to standard Ultraviolet (UV) detection above 220 nm . Second, its basic piperidine and aliphatic amine nitrogens ( pKa​≈9.5 ) remain fully protonated under typical acidic to neutral mobile phase conditions. This protonation leads to near-zero retention on standard reversed-phase (RP) C18 columns and induces severe peak tailing due to secondary electrostatic interactions with unendcapped surface silanols .

As a Senior Application Scientist, the approach to this molecule cannot be a "one-size-fits-all" method. The analytical strategy must be dictated by the required limit of detection (LOD). This guide details two field-proven, self-validating workflows:

  • Direct Ion-Pairing RP-HPLC (Low UV): Optimized for bulk drug substance assay and high-concentration process monitoring.

  • Pre-Column Derivatization HPLC-UV: Optimized for trace-level impurity profiling and bioanalytical quantification.

G A N-(3-methoxypropyl)-N-methyl piperidin-4-amine B Assess Required Sensitivity (LOD) A->B C Bulk Assay / High Conc. (> 10 µg/mL) B->C Low Sensitivity D Trace Analysis / Low Conc. (< 1 µg/mL) B->D High Sensitivity E Direct IP-HPLC-UV (210 nm + HFBA) C->E F Pre-Column Derivatization (DNFB, 360 nm) D->F

Decision matrix for selecting the appropriate HPLC-UV analytical workflow based on sensitivity.

Rationale & Causality in Method Design

Strategy A: The Ion-Pairing Mechanism (Direct Analysis)

To overcome the lack of retention of the protonated piperidine derivative, we utilize Heptafluorobutyric acid (HFBA) as a volatile ion-pairing reagent .

  • Causality: The anionic carboxylate head of HFBA forms a neutral, hydrophobic ion-pair complex with the positively charged amine in the mobile phase. Simultaneously, the perfluorinated alkyl tail of HFBA dynamically coats the C18 stationary phase, dramatically increasing the analyte's apparent hydrophobicity and shielding residual silanols to ensure sharp, symmetrical peaks. Because the analyte lacks a chromophore, detection must occur at 210 nm. HFBA is selected over Trifluoroacetic acid (TFA) because its longer chain provides superior retention for highly polar bases without significantly increasing UV background noise at 210 nm.

Strategy B: Nucleophilic Aromatic Substitution (Derivatization)

For trace analysis, low-UV detection is inadequate due to matrix interference and solvent absorption. We employ 1-Fluoro-2,4-dinitrobenzene (DNFB) , also known as Sanger's reagent, for pre-column derivatization.

  • Causality: DNFB reacts with primary and secondary amines via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The reaction yields a 2,4-dinitrophenyl (DNP) derivative. The introduction of the dinitrophenyl moiety shifts the absorption maximum ( λmax​ ) from <210 nm to approximately 350-360 nm. At 360 nm, standard mobile phases (acetonitrile, water, buffers) are completely transparent, resulting in a flat baseline, high signal-to-noise ratio, and LODs in the low ng/mL range.

G N1 Aliphatic Amine (Analyte) N4 Meisenheimer Complex (Transition State) N1->N4 N2 1-Fluoro-2,4-dinitrobenzene (DNFB Reagent) N2->N4 N3 Borate Buffer (pH 9.0, Catalyst) N3->N4 Deprotonation N5 DNP-Amine Derivative (UV Active at 360 nm) N4->N5 -HF

Nucleophilic aromatic substitution (SNAr) pathway for DNFB derivatization of aliphatic amines.

Experimental Protocols

Protocol A: Direct Ion-Pairing RP-HPLC (Bulk Assay)

This protocol is designed as a self-validating system for routine quality control. It relies on strict pH control and ion-pair equilibration.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add exactly 1.0 mL of HPLC-grade HFBA to 1000 mL of ultra-pure water (Mobile Phase A). Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile. Crucial: Do not adjust the pH of Phase A; the natural pH of 0.1% HFBA ( 2.0) ensures complete protonation of the analyte for consistent ion-pairing.

  • Column Equilibration: Install a polar-embedded C18 column (e.g., Waters Atlantis dC18, 150 x 4.6 mm, 3.5 µm). Flush with 85% A / 15% B at 1.0 mL/min for at least 30 column volumes. Self-Validation Check: Monitor the baseline at 210 nm; equilibration is complete only when baseline drift is < 0.1 mAU/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (85:15 Water/ACN). Avoid pure organic solvents to prevent solvent-mismatch peak distortion.

  • Injection & Run: Inject 10 µL. Run isocratically for 15 minutes.

  • System Suitability: Inject a standard solution (100 µg/mL) in quintuplicate. The system is valid if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the USP tailing factor is 1.5.

Protocol B: Pre-Column DNFB Derivatization (Trace Analysis)

Because derivatization reactions can vary based on matrix effects, this protocol incorporates an Internal Standard (IS) to create a closed, self-correcting analytical system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

    • Derivatization Reagent: Dissolve 10 mM DNFB in anhydrous Acetonitrile. Protect from light.

    • Internal Standard (IS): Prepare a 10 µg/mL solution of Hexylamine in water.

  • Reaction Assembly: In a 2.0 mL amber HPLC vial, combine:

    • 100 µL of Sample (or Standard)

    • 50 µL of IS solution

    • 200 µL of Borate Buffer (pH 9.0)

    • 200 µL of DNFB Reagent

  • Quenching: Remove from heat and immediately add 50 µL of 1% Acetic Acid to quench the reaction by lowering the pH, preventing degradation of the DNP-derivative.

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18). Run a gradient from 30% to 90% Acetonitrile (in water with 0.1% Formic Acid) over 20 minutes. Detect at 360 nm.

  • Data Processing: Quantify the analyte using the peak area ratio of the Analyte-DNP to the IS-DNP. This self-validating step corrects for any micro-variations in pipetting or reaction efficiency.

Data Presentation & Method Comparison

To assist in selecting the appropriate method for your specific drug development phase, the quantitative performance metrics of both protocols are summarized below.

Table 1: Chromatographic Conditions Summary

ParameterMethod A: Direct Ion-PairingMethod B: DNFB Derivatization
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)Standard C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 0.1% HFBA in Water / ACN (Isocratic)0.1% FA in Water / ACN (Gradient)
Detection Wavelength 210 nm360 nm
Flow Rate 1.0 mL/min1.0 mL/min
Sample Matrix Bulk API, High-dose formulationsPlasma, Trace impurities, Swabs

Table 2: Method Validation Parameters

Validation ParameterMethod A: Direct Ion-PairingMethod B: DNFB Derivatization
Linearity Range 10 - 500 µg/mL0.05 - 10 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 2.5 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) 8.0 µg/mL0.05 µg/mL
Precision (Intra-day %RSD) 1.2%3.4% (IS corrected)
System Suitability Tailing 1.5 1.2

References

  • Taylor & Francis. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from:[Link]

  • Chemistry LibreTexts. Derivatization. Retrieved from: [Link]

Method

Advanced Application Note: N-(3-methoxypropyl)-N-methylpiperidin-4-amine in Pharmaceutical Development

Executive Summary & Physicochemical Rationale In modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure," appearing in approximately 20% of all FDA-approved small-molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure," appearing in approximately 20% of all FDA-approved small-molecule therapeutics [1]. However, the optimization of raw hit compounds into viable clinical candidates often requires precise tuning of physicochemical properties. N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) has emerged as a highly specialized, bifunctional building block designed to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The Causality of Structural Design

Every functional group on this molecule serves a distinct, synergistic purpose in drug design:

  • The Free Piperidine N1 (Secondary Amine): Acts as a highly reactive nucleophile. Because the exocyclic amine at the C4 position is fully substituted (tertiary), the N1 position allows for strictly regioselective attachment to drug scaffolds via reductive amination or Nucleophilic Aromatic Substitution (SNAr) without the need for orthogonal protecting groups.

  • The N-Methyl Group: Capping the exocyclic amine prevents the metabolic liabilities commonly associated with primary or secondary amines, such as rapid N-dealkylation or oxidation by Cytochrome P450 enzymes. It also restricts the conformational flexibility of the nitrogen lone pair, stabilizing target binding [1].

  • The 3-Methoxypropyl Extension: This aliphatic ether chain is the critical differentiator. It acts as a flexible hydrogen-bond acceptor (HBA) without introducing a hydrogen-bond donor (HBD). This dramatically improves thermodynamic aqueous solubility and Lipophilic Efficiency (LipE) [2]. Furthermore, structural biology studies have shown that methoxypropyl groups can effectively probe solvent-exposed regions or reach into auxiliary binding pockets (such as the S3 subpocket in proteases), significantly improving binding enthalpy [3].

Key Applications in Drug Discovery

Solubilizing Moiety for Type-II Kinase Inhibitors

Type-II kinase inhibitors stabilize the inactive "DFG-out" conformation of kinases. To achieve this, they typically require highly hydrophobic core scaffolds (e.g., diaryl ureas or fused pyrimidines) that suffer from poor aqueous solubility. Appending N-(3-methoxypropyl)-N-methylpiperidin-4-amine at a solvent-exposed vector of the inhibitor core drastically improves aqueous solubility while maintaining hinge-binding affinity [4]. The dual basic centers (N1 and N4) allow for the formation of stable dihydrochloride or mesylate salts, further enhancing oral bioavailability.

Pharmacophore in CNS and GPCR-Targeting Ligands

For central nervous system (CNS) indications, crossing the blood-brain barrier (BBB) is paramount. The basic amine centers of this building block allow for physiological protonation, while the methoxypropyl group fine-tunes the polar surface area (PSA) and lipophilicity (LogP) for optimal brain penetrance. It is frequently utilized in the design of G-protein coupled receptor (GPCR) modulators, where the piperidine core mimics endogenous monoamine neurotransmitters (e.g., dopamine, serotonin)[1].

Workflow A Hydrophobic Hit Scaffold B Identify Solvent Vector A->B C Append N-(3-methoxypropyl)- N-methylpiperidin-4-amine B->C D Evaluate PK/PD & Solubility C->D E Lead Candidate Selection D->E

Fig 1: Hit-to-lead optimization workflow utilizing the piperidine building block.

Quantitative Physicochemical Profiling

To understand why this specific building block is chosen over standard amines, we must compare its physicochemical properties. The addition of the methoxypropyl chain provides a superior balance of solubility and lipophilicity compared to unsubstituted analogs.

PropertyPiperidine4-AminopiperidineN-(3-methoxypropyl)-N-methylpiperidin-4-amine
Molecular Weight ( g/mol ) 85.15100.16186.30
cLogP (Predicted) 0.840.121.25
Polar Surface Area (PSA, Ų) 12.038.024.5
Hydrogen Bond Donors (HBD) 131 (N1-H only)
Hydrogen Bond Acceptors (HBA) 123 (N1, N4, Ether O)
Primary Utility Basic coreLinker attachmentAdvanced solubilization & LipE tuning

Experimental Protocols

The following protocols detail the integration of N-(3-methoxypropyl)-N-methylpiperidin-4-amine into pharmaceutical scaffolds. These methodologies are designed as self-validating systems to ensure high yield and purity.

Protocol A: Regioselective SNAr Displacement for Kinase Inhibitor Synthesis

Objective: Attach the piperidine building block to a heteroaryl chloride (e.g., a 2-chloropyrimidine core) via the N1 position.

Scientific Rationale: The N1 secondary amine is sterically accessible and highly nucleophilic. The N4 amine is tertiary and sterically hindered by the methoxypropyl and methyl groups, ensuring complete regioselectivity without protecting groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the heteroaryl chloride scaffold in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine N1 which would stall the reaction.

  • Amine Addition: Add 1.2 equivalents of N-(3-methoxypropyl)-N-methylpiperidin-4-amine dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C. Causality: While primary amines can undergo SNAr at room temperature, the secondary N1 amine requires thermal energy to overcome the activation barrier associated with the bulky transition state.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is complete when the starting material mass is depleted and a single new peak corresponding to the [M+H]⁺ of the product appears. The absence of a doubly-substituted byproduct validates the regioselectivity.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination for Scaffold Functionalization

Objective: Conjugate the building block to an aldehyde-bearing pharmacophore.

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 eq of the aldehyde and 1.1 eq of the piperidine building block in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5.5. Causality: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the nucleophilic N1 amine (pKa ~9.5).

  • Stirring: Stir at room temperature for 2 hours. Self-Validation: Take a small aliquot for TLC or NMR to confirm the complete consumption of the aldehyde and the formation of the intermediate imine/iminium ion.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces iminium ions but will not reduce unreacted aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Completion & Workup: Stir for an additional 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM) and purify via flash chromatography (DCM:MeOH gradient).

Mechanism of Action Visualization

When utilized in CNS drug discovery, the resulting piperidine-derived ligands often target GPCRs. The following diagram maps the signal transduction pathway triggered by these optimized molecules.

GPCR Ligand Piperidine-Derived Ligand Receptor GPCR Target (e.g., 5-HT, DA) Ligand->Receptor Target Engagement GProtein G-Protein Complex Activation Receptor->GProtein Conformational Shift Effector Effector Enzyme Modulation GProtein->Effector Signal Transduction Response CNS Cellular Response Effector->Response Second Messenger

Fig 2: Mechanism of action for CNS-targeting piperidine derivatives via GPCR modulation.

References

  • Kung, P. P., et al. "Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies." Journal of Medicinal Chemistry, ACS Publications, 2017. Available at:[Link]

  • Sarver, R. W., et al. "Binding thermodynamics of substituted diaminopyrimidine renin inhibitors." PDBj / National Institutes of Health (NIH), 2007. Available at: [Link]

  • Bamborough, P., et al. "Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link]

Application

Topic: NMR Spectroscopy Parameters for the Structural Elucidation of N-(3-methoxypropyl)-N-methylpiperidin-4-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical r...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the de novo structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the NMR techniques and parameters required for the complete structural assignment of N-(3-methoxypropyl)-N-methylpiperidin-4-amine. We present a logical, multi-experimental workflow, moving from basic one-dimensional (1D) ¹H and ¹³C NMR to advanced two-dimensional (2D) correlation experiments, including COSY, HSQC, and HMBC. The causality behind experimental choices and the interpretation of spectral data are detailed to provide a self-validating protocol for confirming molecular connectivity and finalizing the structure.

Introduction: The Challenge of Unambiguous Characterization

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 626214-36-6) is a substituted piperidine derivative.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The specific substitution pattern of this molecule—featuring two distinct N-alkyl groups at different nitrogen atoms—presents a classic structural elucidation challenge that necessitates a suite of modern NMR experiments for unambiguous assignment.

The structural hypothesis for N-(3-methoxypropyl)-N-methylpiperidin-4-amine is shown in Figure 1. To confirm this structure, we must verify the integrity of three key fragments and, crucially, establish the precise connectivity between them:

  • The N-methylpiperidine ring system.

  • The 3-methoxypropyl side chain.

  • The linkage of the piperidine C4 position to the secondary amine of the side chain.

This guide details a systematic approach using a series of high-resolution NMR experiments. The workflow is designed to build the structural picture piece by piece, using through-bond correlations to establish connectivity with high confidence.[2][3]

Chemical structure of N-(3-methoxypropyl)-N-methylpiperidin-4-amine with atom numbering.
Figure 1. Hypothesized structure and atom numbering scheme for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Predicted Spectral Characteristics

Before any experiment, a theoretical analysis of the molecule allows for the prediction of expected signals, which is invaluable for later spectral assignment. The molecule has 10 unique carbon environments and several distinct proton environments. The chemical shifts are influenced by factors such as proximity to electronegative atoms (N, O) and the conformational dynamics of the piperidine ring.[4][5][6]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom Number Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Comments
2, 6 CH₂ 2.7 - 2.9 (axial/eq) 54 - 57 α to tertiary amine N1.[6][7]
3, 5 CH₂ 1.8 - 2.0 (axial), 1.4 - 1.6 (eq) 30 - 33 β to N1 and β to C4-N8 linkage.
4 CH 2.5 - 2.7 58 - 62 Methine carbon attached to the secondary amine N8.
7 (N-CH₃) CH₃ 2.2 - 2.3 45 - 48 N-methyl group on the piperidine ring.[5][7]
9 CH₂ 2.6 - 2.8 48 - 51 α to secondary amine N8.
10 CH₂ 1.7 - 1.9 28 - 31 Methylene group central to the propyl chain.
11 CH₂ 3.4 - 3.5 69 - 72 Methylene group attached to the oxygen atom.
12 (O-CH₃) CH₃ 3.3 - 3.4 58 - 60 Methoxy group protons and carbon.

| NH | NH | 1.5 - 2.5 (broad) | - | Secondary amine proton, often broad and may exchange. |

Experimental Design & Protocols

The logical flow of experiments is crucial for efficient and accurate structure determination. We begin with 1D experiments to get an overview of the proton and carbon environments, followed by 2D experiments to establish connectivity.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Assembly H1 ¹H NMR (Proton Count & Multiplicity) C13 ¹³C NMR (Carbon Count) DEPT DEPT-135 (CH₃/CH vs. CH₂) COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Initial Assignments HSQC ¹H-¹³C HSQC (Direct C-H Bonds) HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) Connect Connect Fragments (Key HMBC Correlations) HMBC->Connect Assemble Structure Fragments Identify Spin Systems (Piperidine & Propyl Chain) Final Final Structure Verification Connect->Final

Caption: Workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the N-(3-methoxypropyl)-N-methylpiperidin-4-amine sample.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the fundamental framework for the structure.

  • ¹H NMR Spectroscopy:

    • Tune and shim the spectrometer for the sample.

    • Acquire a 1D proton spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect 16-32 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • ¹³C{¹H} NMR Spectroscopy:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 220-240 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024-2048 scans.

    • Process the data similarly to the ¹H spectrum, referencing to TMS at 0.00 ppm.

  • DEPT-135 Spectroscopy:

    • Use a standard DEPT-135 pulse sequence.[8]

    • This experiment differentiates carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

Protocol 3: 2D NMR Data Acquisition

These experiments are essential for establishing atomic connectivity.[2][9]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquire a gradient-enhanced (gCOSY) spectrum.

    • Collect data over the same spectral width as the 1D ¹H NMR.

    • Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

    • Process the data to generate a symmetrical 2D plot showing correlations between J-coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a phase-sensitive, gradient-enhanced HSQC spectrum optimized for one-bond ¹JCH coupling (typically set to 145 Hz).

    • The F2 (¹H) dimension should match the 1D proton spectrum, and the F1 (¹³C) dimension should cover the expected carbon chemical shift range (e.g., 0-80 ppm for aliphatic compounds).

    • This experiment will produce a 2D plot where each peak represents a proton directly bonded to a carbon.[10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-enhanced HMBC spectrum.

    • The experiment should be optimized for long-range couplings (ⁿJCH, where n=2 or 3) by setting the long-range coupling delay to a value corresponding to ~8 Hz.

    • This is the key experiment for connecting non-protonated carbons and linking different spin systems across heteroatoms.[12][13][14]

Step-by-Step Data Analysis and Interpretation

The structural elucidation process involves the systematic integration of data from all acquired spectra.

Step 1: Identify and Assign Spin Systems via COSY and HSQC

  • Methoxypropyl Chain:

    • Start with the sharp singlet at ~3.3-3.4 ppm in the ¹H spectrum. This is characteristic of the methoxy group (H12). The HSQC will show its correlation to a carbon at ~58-60 ppm (C12).

    • Locate the triplet at ~3.4-3.5 ppm (H11). The COSY spectrum will show a correlation between this triplet and a multiplet (expected quintet) around 1.7-1.9 ppm (H10).

    • Following the COSY path, the H10 multiplet will show a correlation to another triplet at ~2.6-2.8 ppm (H9). This completes the H11-H10-H9 spin system of the propyl chain.

    • Use the HSQC spectrum to assign the corresponding carbons: C11 (~70 ppm), C10 (~30 ppm), and C9 (~50 ppm).

  • N-Methylpiperidine Ring:

    • Identify the singlet at ~2.2-2.3 ppm corresponding to the N-methyl group (H7). HSQC will link it to C7 at ~46 ppm.

    • The piperidine ring protons will show a complex set of overlapping signals. The COSY spectrum is essential here. It will reveal a network of correlations connecting H2/H6 to H3/H5, and H3/H5 to H4.

    • Use the HSQC to assign the carbons of the piperidine ring based on their attached protons.

Step 2: Connect the Fragments Using HMBC The HMBC spectrum provides the definitive connections between the isolated spin systems.

Table 2: Key Expected HMBC Correlations for Structural Assembly

Protons (¹H Signal) Correlates to Carbons (¹³C Signal) Structural Significance
H7 (N-CH₃ singlet) C2, C6 Confirms the methyl group is attached to the piperidine nitrogen (N1).
H2, H6 C4, C7 Further confirms the piperidine ring structure and N1-methylation.
H9 (-NCH₂- of propyl) C4, C10, C11 Crucial Link: Connects the propyl chain (via C9) to the piperidine ring at the C4 position.
H4 (piperidine CH) C2, C6, C3, C5, C9 Crucial Link: Reciprocal correlation confirming the C4-N8-C9 linkage.
H12 (O-CH₃ singlet) C11 Confirms the methoxy group is attached to the end of the propyl chain (C11).

| H11 (-CH₂O- of propyl) | C9, C10, C12 | Confirms the propyl chain structure and its linkage to the methoxy group. |

Sources

Method

Application Note: Strategic Utilization of N-(3-Methoxypropyl)-N-methylpiperidin-4-amine in the Synthesis of CNS-Active Piperidine Derivatives

Target Audience: Medicinal Chemists, Senior Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Pharmacophore Rationale In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Senior Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles, serving as a robust structural framework for vectorizing pharmacophores. Specifically, the building block N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) [1] has emerged as a highly strategic intermediate in the design of Central Nervous System (CNS) therapeutics, including G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.

The structural logic behind selecting this specific diamine building block is grounded in three critical physicochemical parameters:

  • The Basic Piperidine Nitrogen (N1): Left unprotected in this building block, the secondary amine serves as a highly reactive nucleophile for late-stage diversification (via Buchwald-Hartwig amination or SNAr). In the final drug candidate, this basic center often forms critical salt bridges with conserved aspartate residues in GPCR binding pockets.

  • Tertiary Exocyclic Amine (C4 Position): The methylation of the 4-amino group eliminates hydrogen bond donation (HBD = 0 at this site). Reducing HBD count is a proven strategy to minimize P-glycoprotein (P-gp) efflux, thereby significantly enhancing blood-brain barrier (BBB) penetrance.

  • Methoxypropyl Side Chain: This flexible ether acts as a hydrogen bond acceptor (HBA) that can reach into solvent-exposed regions of a target protein, while simultaneously fine-tuning the overall lipophilicity (LogD) and aqueous solubility of the molecule.

Synthetic Strategies & Workflows

To integrate N-(3-methoxypropyl)-N-methylpiperidin-4-amine into complex drug scaffolds, chemists typically target the reactive N1 position. Depending on the electronic nature of the electrophilic coupling partner, two divergent pathways are employed:

  • Nucleophilic Aromatic Substitution (SNAr): Ideal for electron-deficient heteroaryl halides (e.g., 2-chloroquinolines, 4-chloropyrimidines). The reaction proceeds via a stabilized Meisenheimer complex.

  • Buchwald-Hartwig Cross-Coupling: Required for unactivated or electron-rich aryl/heteroaryl halides[2]. This transition-metal-catalyzed approach utilizes Palladium to lower the activation energy barrier for C-N bond formation.

SyntheticWorkflow BB N-(3-methoxypropyl)-N-methylpiperidin-4-amine (Secondary Amine Nucleophile) SNAr_Cond SNAr Pathway DIPEA, NMP, 100-120°C BB->SNAr_Cond + 2-Chloropyrimidine BHA_Cond Buchwald-Hartwig Pathway Pd2(dba)3, RuPhos, Cs2CO3, 90°C BB->BHA_Cond + 3-Bromopyridine Prod1 Target A: Kinase Inhibitor (Electron-Deficient Core) SNAr_Cond->Prod1 Meisenheimer Intermediate Prod2 Target B: GPCR Ligand (Unactivated Aryl Core) BHA_Cond->Prod2 Reductive Elimination

Divergent synthetic workflows for N1-functionalization of the piperidine building block.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and empirical outcomes when utilizing N-(3-methoxypropyl)-N-methylpiperidin-4-amine across various electrophilic scaffolds.

Reaction TypeElectrophile TypeCatalyst / LigandBaseSolvent & TempAvg. YieldReaction Time
SNAr 2-ChloropyrimidineNoneDIPEA (2.5 eq)NMP, 100°C85 - 92%4 - 6 hours
SNAr 4-Fluoro-nitrobenzeneNoneK2CO3 (2.0 eq)DMF, 80°C90 - 95%2 - 4 hours
Buchwald-Hartwig 3-BromopyridinePd2(dba)3 / RuPhosCs2CO3 (2.0 eq)Dioxane, 90°C78 - 84%12 - 16 hours
Buchwald-Hartwig 4-ChloroanisolePd(OAc)2 / XPhosNaOtBu (1.5 eq)Toluene, 100°C65 - 75%18 - 24 hours

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly detailed to empower scientists to troubleshoot and adapt the methodology.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for coupling the piperidine building block with unactivated aryl bromides[2].

Reagents:

  • N-(3-methoxypropyl)-N-methylpiperidin-4-amine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd2(dba)3 (0.02 equiv, 4 mol% Pd)

  • RuPhos (0.04 equiv)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and RuPhos. Causality: RuPhos is specifically selected for secondary amines because its large steric bulk accelerates reductive elimination while preventing undesired β-hydride elimination.

  • Reagent Addition: Add the Aryl Bromide and Cs2CO3 to the tube. Causality: Cs2CO3 is preferred over the stronger NaOtBu to ensure functional group tolerance (e.g., preserving esters or nitriles on the aryl ring).

  • Degassing (Critical Step): Seal the tube with a septum and purge with ultra-pure Argon for 15 minutes. Add anhydrous, degassed 1,4-Dioxane via syringe. Causality: Oxygen must be rigorously excluded; even trace amounts will irreversibly oxidize the electron-rich RuPhos ligand and the active Pd(0) species, halting the catalytic cycle.

  • Amine Addition: Add N-(3-methoxypropyl)-N-methylpiperidin-4-amine via syringe.

  • Heating & Monitoring: Replace the septum with a Teflon screw-cap under Argon flow. Heat the reaction mixture at 90°C in a pre-heated oil bath for 12 hours. Self-Validation: Monitor by LC-MS. The disappearance of the aryl bromide mass and the emergence of the product mass (M+H) confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br enters AmineCoord Amine Coordination OxAdd->AmineCoord Piperidine N1 enters Deprot Base Deprotonation AmineCoord->Deprot Cs2CO3 removes H+ RedElim Reductive Elimination Deprot->RedElim Formation of Pd-N bond RedElim->Pd0 Product Release

Mechanistic cycle of the Buchwald-Hartwig amination utilizing the piperidine nitrogen.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized when the target electrophile is highly electron-deficient (e.g., ortho/para-halogenated azines).

Reagents:

  • N-(3-methoxypropyl)-N-methylpiperidin-4-amine (1.1 equiv)

  • Electron-deficient Heteroaryl Chloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled microwave vial, dissolve the Heteroaryl Chloride and the piperidine building block in NMP. Causality: NMP is selected due to its high dielectric constant, which significantly stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction rate.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the substitution, preventing the protonation of the piperidine starting material (which would render it non-nucleophilic).

  • Thermal Activation: Seal the vial and heat conventionally at 100°C for 4 hours. Self-Validation: Perform a TLC check (10% MeOH in DCM with 1% NH4OH). The highly basic product will streak heavily unless a basic modifier (NH4OH or TEA) is used in the mobile phase.

  • Quench & Extraction: Cool the mixture and partition between water and Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x). Causality: NMP is highly water-soluble but partitions into organic solvents; washing with aqueous LiCl forces the NMP entirely into the aqueous phase, ensuring a clean crude product.

References

  • Ku, Y.-Y., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007, 72(9):3606-7. Available at:[Link]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019, 119(23): 11857-11911. Available at:[Link]

Sources

Application

Application Note: Formulation Strategies for Delivering Piperidine-Based Active Pharmaceutical Ingredients

A Case Study with N-(3-methoxypropyl)-N-methylpiperidin-4-amine Abstract This guide provides a comprehensive framework for the formulation development of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, a representative sm...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Abstract

This guide provides a comprehensive framework for the formulation development of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, a representative small molecule piperidine derivative. Piperidine moieties are prevalent in pharmaceuticals, and understanding their specific physicochemical characteristics is paramount for designing effective drug delivery systems.[1][2] This document, intended for researchers and drug development professionals, details a systematic approach beginning with essential pre-formulation studies and extending to advanced formulation strategies, including immediate-release solid dosage forms, sustained-release polymeric matrices, and lipid-based systems. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and scientifically-grounded development process.

Introduction: The Formulation Challenge

N-(3-methoxypropyl)-N-methylpiperidin-4-amine is a small molecule API featuring a tertiary amine within a piperidine ring and an additional amine functionality in its side chain. While this specific molecule is a model, its core structure is analogous to many active compounds, such as 1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4), a known intermediate in the synthesis of Prucalopride.[3][4] The presence of basic amine groups (predicted pKa ≈ 10.5) dictates the molecule's behavior in a biological environment, presenting key formulation challenges:

  • pH-Dependent Solubility: The API will be highly soluble in the acidic environment of the stomach (pH 1-3) due to protonation, but its solubility may decrease significantly in the neutral to slightly alkaline pH of the small intestine (pH 6-7.5), which can limit absorption.

  • Chemical Stability: Amine groups are susceptible to oxidative degradation and can undergo incompatible reactions with common excipients, such as the Maillard reaction with reducing sugars like lactose or interactions with reactive impurities in polymers like polyethylene glycols (PEGs).[5]

  • API Processing: As a liquid or oily substance at room temperature, the API cannot be directly compressed into a tablet and requires conversion to a solid form (e.g., a salt) or formulation into a liquid-fill capsule or via advanced techniques like spray drying.[4][6]

A successful formulation must navigate these challenges to ensure consistent bioavailability, stability, and therapeutic efficacy. This process begins with a thorough pre-formulation investigation.[7][8][9]

Pre-formulation Characterization: The Foundation of Rational Design

Pre-formulation studies are the cornerstone of pharmaceutical development, providing the essential data to de-risk the process and guide rational formulation design.[7][10] This phase involves a comprehensive evaluation of the API's intrinsic physical and chemical properties.[8][9]

Key Physicochemical & Biopharmaceutical Parameters

A systematic characterization of the API is the first step. For our model compound, the following properties are critical to investigate.

Parameter Significance for Formulation Anticipated Value / Profile
pKa Determines the degree of ionization at different physiological pH values, directly impacting solubility and permeability.~10.5 (predicted for the primary amine), indicating it will be fully protonated and ionized in the stomach and partially ionized in the intestine.[4]
pH-Solubility Profile Quantifies the API's solubility across the physiological pH range (1.0 - 7.5). Essential for predicting where dissolution will occur in the GI tract.High solubility at low pH, decreasing as pH increases towards and above the pKa.
Partition Coefficient (Log P/D) Log P measures lipophilicity of the neutral form. Log D (at physiological pH) is a better predictor of membrane permeability.Predicted Log P is low (~0.1), suggesting the free base is relatively hydrophilic.[11] Permeability will be highly dependent on the equilibrium between the charged (soluble, low permeability) and uncharged (less soluble, higher permeability) species.
Stability (Forced Degradation) Identifies degradation pathways (hydrolysis, oxidation, photolysis) and informs selection of compatible excipients and packaging.[12][13]Amine groups suggest a potential susceptibility to oxidation.[5] Stability testing is crucial.
Excipient Compatibility Screens for physical and chemical interactions between the API and potential excipients to prevent formulation failure.[9][14]Potential for interaction with reducing sugars (lactose) and reactive impurities in certain polymers.
Diagram 1: Pre-formulation Decision Workflow

G cluster_strategy Formulation Strategy Selection solubility pH-Solubility Profile decision Evaluate API Profile solubility->decision stability Forced Degradation (Acid, Base, Oxidative) stability->decision pka pKa & LogD Determination pka->decision ir_osd Immediate-Release Solid Dosage decision->ir_osd High solubility across GI pH sr_matrix Sustained-Release Matrix Tablet decision->sr_matrix Short half-life, requires frequent dosing lbdds Lipid-Based System (SEDDS/SMEDDS) decision->lbdds Poor solubility in intestine (BCS II/IV) nano Nanoparticle Formulation decision->nano Dissolution rate- limited absorption

Caption: Workflow linking pre-formulation data to formulation strategy selection.

Protocol 1: Foundational Pre-formulation Assessment

Objective: To characterize the physicochemical properties of N-(3-methoxypropyl)-N-methylpiperidin-4-amine to inform formulation development.

Methodology:

  • pH-Solubility Profiling:

    • Prepare a series of buffers ranging from pH 1.0 to 8.0 (e.g., HCl, acetate, phosphate).

    • Add an excess amount of the API (or its salt) to each buffer in sealed vials.

    • Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples (e.g., using a 0.45 µm PTFE filter) and analyze the supernatant for API concentration using a validated HPLC-UV method.

    • Plot solubility (mg/mL) versus pH.

  • pKa Determination:

    • Use potentiometric titration. Dissolve a known amount of the API in deionized water.

    • Titrate with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated meter.

    • Plot the titration curve (pH vs. volume of titrant) and determine the pKa from the inflection point(s).

  • Forced Degradation Study:

    • Expose solutions of the API to the following stress conditions as per ICH Q1A guidelines:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store as solid and in solution at 60°C for 7 days.

      • Photolytic: Expose to UV/Vis light (ICH Q1B) for a specified duration.

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

  • Excipient Compatibility Screening:

    • Prepare 1:1 binary mixtures of the API with a range of common excipients (e.g., microcrystalline cellulose, lactose, HPMC, magnesium stearate).

    • Store samples under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.

    • Analyze the samples at initial and final time points for the appearance of new peaks (degradants) or significant changes in physical appearance using HPLC and visual inspection.

Formulation Strategies & Protocols

Based on the pre-formulation data, several distinct strategies can be pursued.

Strategy A: Immediate-Release Solid Oral Dosage Form

Rationale: This is the most common and cost-effective approach, suitable if the API has adequate solubility and permeability across the GI tract and requires a rapid onset of action. Since the API is a liquid, it must first be converted into a processable solid intermediate.

Key Step - Salt Formation: Converting the basic API into a crystalline salt (e.g., hydrochloride or succinate) is a standard approach to create a solid material with improved stability and handling properties.[15]

Protocol 2: Development of an Immediate-Release Tablet via Direct Compression

Objective: To formulate a 50 mg (as free base) immediate-release tablet of the API hydrochloride salt.

Materials:

  • API Hydrochloride Salt

  • Microcrystalline Cellulose (MCC, e.g., Avicel® PH 102) - Filler/Binder

  • Croscarmellose Sodium (e.g., Ac-Di-Sol®) - Superdisintegrant[16]

  • Colloidal Silicon Dioxide - Glidant

  • Magnesium Stearate - Lubricant

Methodology:

  • API Salt Characterization: Confirm the crystallinity and purity of the API hydrochloride salt using techniques like XRD and DSC.

  • Blending:

    • Screen all excipients through an appropriate mesh screen (e.g., #30 mesh) to de-agglomerate.

    • In a V-blender, mix the API salt, MCC, and Croscarmellose Sodium for 15 minutes.

    • Add Colloidal Silicon Dioxide and blend for an additional 5 minutes.

    • Finally, add the Magnesium Stearate and blend for a final 3 minutes. Causality Note: Lubricants are added last and mixed for a short duration to prevent over-lubrication, which can negatively impact tablet hardness and dissolution.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Target tablet weight, hardness, and thickness specifications.

  • Quality Control Testing:

    • Uniformity of Dosage Units: (USP <905>)

    • Hardness & Friability: (USP <1217> & <1216>)

    • Disintegration: (USP <701>) - Target < 15 minutes.

    • Dissolution: (USP <711>) - Use Apparatus II (paddles) at 50 RPM in 900 mL of 0.1 N HCl. Target >85% release in 30 minutes.

Strategy B: Sustained-Release Polymeric Matrix System

Rationale: If the API has a short biological half-life, a sustained-release formulation can reduce dosing frequency, leading to improved patient compliance and a more stable pharmacokinetic profile.[17][18][19] Hydrophilic matrix systems are a robust and widely used technology for this purpose.[18][19]

Diagram 2: Mechanism of a Hydrophilic Matrix Tablet

G tablet Dry Core (API + HPMC) Gel Layer Formation Drug Release release API Diffusion & Matrix Erosion tablet:f2->release Controlled Release water GI Fluid (Water Ingress) water->tablet:f1 Hydration & Swelling

Caption: Hydration, swelling, and drug release from a hydrophilic matrix tablet.

Protocol 3: Formulation of a Hydrophilic Matrix Tablet for Sustained Release

Objective: To formulate a 100 mg sustained-release tablet designed to release the drug over 12 hours.

Materials:

  • API Hydrochloride Salt

  • Hydroxypropyl Methylcellulose (HPMC, e.g., Methocel™ K100M) - Rate-Controlling Polymer[20]

  • Lactose Monohydrate - Filler

  • Colloidal Silicon Dioxide - Glidant

  • Magnesium Stearate - Lubricant

Methodology:

  • Polymer Selection: HPMC K100M is a high-viscosity grade polymer. Causality Note: Higher viscosity grades form a stronger gel layer upon hydration, which slows down water penetration and drug diffusion, thus extending the release duration.[20]

  • Manufacturing (Direct Compression): Follow the blending steps outlined in Protocol 2, substituting the specified materials.

  • Quality Control Testing:

    • Perform standard tablet quality tests (Hardness, Friability, etc.).

    • Dissolution: This is the critical test. Use a multi-point dissolution profile to assess the release rate over time (e.g., at 1, 2, 4, 8, and 12 hours). A common medium is pH 6.8 phosphate buffer to simulate intestinal fluid. The release profile should be compared against the target profile. The release mechanism can be modeled using equations like Korsmeyer-Peppas.[21]

Strategy C: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: If pre-formulation studies reveal that the API has poor solubility in the intestinal tract (a potential BCS Class II/IV compound), LBDDS can significantly enhance oral bioavailability.[22][23][24] These formulations present the drug in a solubilized state, bypassing the dissolution step in the GI tract.[25]

Diagram 3: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

G capsule Capsule with SEDDS (API, Oil, Surfactant) stomach GI Fluids capsule->stomach Ingestion emulsion Spontaneous Emulsification stomach->emulsion Dispersion droplets Drug-loaded Micro/Nano Droplets emulsion->droplets Formation absorption Enhanced Absorption droplets->absorption Across Gut Wall

Caption: The process of in-vivo dispersion and absorption from a SEDDS formulation.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a liquid SEDDS formulation for encapsulation in a hard-shell capsule to improve the oral bioavailability of the API.

Materials:

  • API (Free Base form)

  • Oil Phase (e.g., Capryol™ 90 - medium-chain triglycerides)

  • Surfactant (e.g., Kolliphor® RH 40 - polyoxyl 40 hydrogenated castor oil)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP - diethylene glycol monoethyl ether)

Methodology:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select excipients that can dissolve the highest amount of the drug.

  • Constructing Ternary Phase Diagrams:

    • Systematically prepare formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, visually assess its self-emulsification performance by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • Grade the resulting dispersion (e.g., from clear/bluish microemulsion to milky emulsion or poor dispersion).

    • Plot the results on a ternary phase diagram to identify the optimal region for self-emulsification.

  • Lead Formulation Preparation & Characterization:

    • Select the optimal excipient ratio from the phase diagram and dissolve the target dose of the API into the mixture with gentle heating and stirring.

    • Characterize the optimized formulation for:

      • Droplet Size Analysis: After dispersion in water, measure the droplet size using dynamic light scattering (DLS). Target < 200 nm for a SMEDDS/SNEDDS.

      • Thermodynamic Stability: Assess for any phase separation or precipitation after centrifugation and freeze-thaw cycles.

  • Encapsulation: Fill the final liquid formulation into suitable hard-shell capsules (e.g., gelatin or HPMC).

Conclusion

The development of a successful formulation for an amine-containing API like N-(3-methoxypropyl)-N-methylpiperidin-4-amine is a multifactorial process that hinges on a deep understanding of its physicochemical properties. A thorough pre-formulation investigation is not an optional step but a mandatory foundation for rational drug product design.[7][8] The choice between an immediate-release solid, a sustained-release matrix, or an advanced lipid-based system should be a data-driven decision based on the specific challenges identified. The protocols provided herein offer validated starting points for researchers to develop stable, effective, and reliable dosage forms tailored to the unique characteristics of piperidine-based APIs.

References

  • Vertex AI Search. (n.d.). Unlocking the Potential of Preformulation Studies in Pharmaceutical Development.
  • Pharmaceutical Technology. (2020, November 15). Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals.
  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
  • Kima Chemical. (2026, January 26). The pharma excipients of oral solid dosage forms.
  • Colorcon. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • Coriolis Pharma. (n.d.). Preformulation Development Studies.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • CD Formulation. (n.d.). Excipients for Solid Dosage Form.
  • Pharma Excipients. (2020, May 7). Formation of nanoparticles for the oral delivery of small molecules by Flash Nanoprecipitation.
  • Pharmaceutical Technology. (2025, March 15). New Excipient Options for Oral Solid Dosage Drugs.
  • American Pharmaceutical Review. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxypropyl)piperidin-4-amine.
  • AKT Publication. (2025, April 29). Evaluation of Sustained Release Matrix Tablets Using Natural Polymers.
  • PMC - NIH. (n.d.). Drug release behavior of polymeric matrix filled in capsule.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Impactfactor. (2025, June 25). Formulation of Extended-Release Tablets using Natural Polymers as Matrix-Forming Agents for Sustained Drug Delivery.
  • BS Publications. (n.d.). Preformulation and Formulation Development.
  • Benchchem. (n.d.). Physicochemical Properties of 1-(3-Methoxypropyl)-4-piperidinamine: An In-depth Technical Guide.
  • GSC Online Press. (2024, November 14). A Research on: Formulation and Evaluation of Sustained Release matrix Tablets.
  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine.
  • RJPN.org. (n.d.). AN OVERVIEW OF SUSTAINED RELEASE MATRIX SYSTEM.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemicalBook. (2025, July 24). 1-(3-Methoxypropyl)-4-piperidinamine.
  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ResearchGate. (2025, October 18). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • PMC. (2016, February 8). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of N-(3-methoxypropyl)-N-methylpiperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine [1][2][3].

As a highly polar diamine building block, this molecule presents unique challenges across its three-stage synthesis: reductive amination, reductive methylation, and global deprotection. Standard boilerplate protocols often fail here due to competing kinetic pathways and extreme product hydrophilicity. This guide deconstructs the causality behind these failures and provides a self-validating, optimized workflow.

I. Mechanistic Workflow Architecture

The most scalable route to this target relies on the sequential functionalization of 1-Boc-piperidin-4-one. Understanding the distinct chemical environments of each intermediate is critical for troubleshooting.

Pathway N1 1-Boc-piperidin-4-one + 3-methoxypropylamine N2 Intermediate: Schiff Base (Imine) N1->N2 Ti(O-iPr)4 Dehydration N3 Intermediate 1: Secondary Amine N2->N3 NaBH(OAc)3 Reduction N4 Intermediate 2: Tertiary Amine (Boc-protected) N3->N4 CH2O (aq), NaBH(OAc)3 Reductive Methylation N5 Target Molecule: N-(3-methoxypropyl)-N-methylpiperidin-4-amine N4->N5 1. TFA/DCM (Deprotection) 2. pH>12 Extraction

Fig 1: Three-stage synthetic workflow for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

II. Diagnostics & Troubleshooting FAQs

Q1: During the first reductive amination, my LCMS shows a massive byproduct peak at m/z 202 instead of my target mass. Why is my yield so low? The Causality: The peak at m/z 202 corresponds to 1-Boc-piperidin-4-ol. You are experiencing premature reduction of the ketone. While Sodium triacetoxyborohydride (NaBH(OAc)₃) is relatively mild, it will slowly reduce aliphatic ketones if the imine formation is not kinetically favored. The Fix: You must decouple the imine formation from the reduction step. Pre-treat the ketone and primary amine with a Lewis acid/dehydrating agent like Titanium(IV) isopropoxide (Ti(O-iPr)₄) for 2–4 hours before adding the hydride source. This forces the equilibrium toward the Schiff base, which is reduced orders of magnitude faster than the ketone ().

Q2: I attempted an Eschweiler-Clarke methylation (Formaldehyde/Formic Acid) for Step 2, but I lost my Boc group and got a complex mixture. What happened? The Causality: The Eschweiler-Clarke reaction requires heating in neat or highly concentrated formic acid. While formic acid is a weak acid (pKa 3.75), prolonged heating at >80 °C provides enough thermal energy to cleave the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group (). This leads to unwanted methylation at the piperidine nitrogen. The Fix: Abandon Eschweiler-Clarke for this substrate. Use a mild reductive methylation using 37% aqueous formaldehyde and NaBH(OAc)₃ in 1,2-dichloroethane (DCE) at room temperature. The Boc group is entirely stable under these conditions.

Q3: My Boc deprotection goes to 100% completion by LCMS, but after basic extraction, my isolated yield of the final diamine is <30%. Where is my product? The Causality: You are losing your product in the aqueous waste. The final product contains two basic aliphatic nitrogens: a piperidine NH (pKa ~11) and a tertiary amine (pKa ~9.5). At a standard extraction pH of 9–10, the piperidine nitrogen remains protonated (cationic), rendering the molecule infinitely water-soluble. The Fix: You must push the aqueous phase to pH > 12.5 using 6N NaOH to fully deprotonate both nitrogens. Furthermore, you must saturate the aqueous layer with NaCl (salting-out effect) and extract with a highly polar organic mixture, specifically Chloroform/Isopropanol (3:1 v/v).

III. Self-Validating Experimental Protocols

This protocol integrates In-Process Controls (IPC) to ensure the system self-validates before you proceed to the next step.

Step 1: Synthesis of 1-Boc-4-(3-methoxypropylamino)piperidine
  • Charge: To a dry round-bottom flask under N₂, add 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE) (30 mL).

  • Imine Formation: Add 3-methoxypropylamine (1.05 eq, 10.5 mmol) followed by Ti(O-iPr)₄ (1.2 eq, 12 mmol). Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) in portions. Allow to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NaHCO₃. Filter through a pad of Celite to remove titanium salts. Extract the filtrate with Dichloromethane (DCM) (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

IPC Checkpoint 1: Analyze crude by LCMS. The ketone peak (m/z 200 [M+H]⁺) must be absent. Target product mass is m/z 273 [M+H]⁺.

Step 2: Reductive Methylation
  • Charge: Dissolve the crude secondary amine from Step 1 (approx. 10 mmol) in DCE (30 mL).

  • Reaction: Add 37% aqueous Formaldehyde (3.0 eq, 30 mmol). Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq, 20 mmol) in portions. Stir at room temperature for 6 hours.

  • Workup: Quench with 1N NaOH (20 mL). Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

IPC Checkpoint 2: LCMS must show complete conversion from m/z 273 to the tertiary amine at m/z 287 [M+H]⁺.

Step 3: Global Deprotection & Isolation (Critical Step)
  • Deprotection: Dissolve the Step 2 product in DCM (10 mL). Cool to 0 °C. Add Trifluoroacetic acid (TFA) (10 mL). Stir for 2 hours at room temperature.

  • Concentration: Remove all volatiles in vacuo to yield the TFA salt.

  • Free-Basing: Dissolve the residue in a minimal amount of water (10 mL). Cool to 0 °C. Slowly add 6N NaOH until the pH indicator paper strictly reads pH 13 .

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer with a mixture of CHCl₃/Isopropanol (3:1 v/v) (5 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous K₂CO₃ (do not use MgSO₄ as it can trap polar amines). Concentrate in vacuo to yield the pure N-(3-methoxypropyl)-N-methylpiperidin-4-amine as a pale oil.

IPC Checkpoint 3: LCMS of the final oil must show m/z 187 [M+H]⁺. Spot the post-extraction aqueous layer on TLC and stain with Ninhydrin; it should show no purple spots, validating complete mass recovery.

IV. Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol choices above.

Table 1: Step 1 Reductive Amination Optimization (Ketone to Secondary Amine)

Reducing AgentAdditiveTempKetone Reduction Byproduct (%)Target Yield (%)
NaBH₄NoneRT65%20%
NaBH(OAc)₃NoneRT30%60%
NaBH(OAc)₃ Ti(O-iPr)₄ RT < 2% 92%

Table 2: Step 3 Final Diamine Extraction Efficiency

Solvent SystemAqueous pHNaCl SaturationIsolated Yield (%)
DCMpH 9No15%
EtOAcpH 12No25%
DCMpH 13Yes45%
CHCl₃:iPrOH (3:1) pH 13 Yes 88%
V. References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Optimization

Troubleshooting common impurities in N-(3-methoxypropyl)-N-methylpiperidin-4-amine production

Welcome to the Technical Support Center for the synthesis and purification of N-(3-methoxypropyl)-N-methylpiperidin-4-amine . This compound is a critical heterocyclic building block often utilized in the development of 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(3-methoxypropyl)-N-methylpiperidin-4-amine . This compound is a critical heterocyclic building block often utilized in the development of 5-HT4 receptor agonists and other neuroactive pharmaceuticals.

Due to the presence of multiple nucleophilic nitrogen centers and the reliance on sequential functionalization, synthesizing this molecule often presents chemoselectivity challenges. This guide is designed to help researchers diagnose, troubleshoot, and resolve common impurity profiles encountered during its production.

I. Diagnostic Dashboard: Impurity Resolution Tree

When analyzing your crude product via LC-MS or NMR, identifying the exact mass variance is the first step in troubleshooting. The logical tree below maps common mass deviations to their root chemical causes and corrective actions.

TroubleshootingTree Start Impurity Detected in N-(3-methoxypropyl)-N-methylpiperidin-4-amine Mass1 LC-MS: +72 Da (Bis-methoxypropyl Impurity) Start->Mass1 Mass2 LC-MS: -14 Da (Des-methyl Impurity) Start->Mass2 Mass3 LC-MS: Target - 2 Da (Unreduced Imine) Start->Mass3 Sol1 Action: Avoid direct alkylation. Use reductive amination with strict 1:1 stoichiometry. Mass1->Sol1 Sol2 Action: Ensure complete methylation. Increase CH2O equivalents slightly. Mass2->Sol2 Sol3 Action: Verify imine formation prior to NaBH(OAc)3 addition. Maintain anhydrous conditions. Mass3->Sol3

Diagnostic logical tree for identifying and resolving common mass-variance impurities.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a persistent [M-2] peak indicating an unreduced imine. Why is the reduction failing, and how do I fix it? A1: The persistence of an imine intermediate is indicative of an incomplete reductive amination reaction[1]. This typically occurs due to premature addition of the reducing agent or competition with protic solvents. If the reducing agent (e.g., NaBH₄) is added before the condensation between 1-Boc-4-piperidone and 3-methoxypropylamine is complete, the hydride will prematurely reduce the starting ketone into a piperidinol byproduct, leaving unreacted amine and unreduced imine in the mixture. Causality & Solution: Imines are highly prone to hydrolysis during aqueous workup, which can revert the reaction back to starting materials[2]. To resolve this, separate the reaction into two distinct phases. Force the imine condensation to completion using a dehydrating agent (like 4Å molecular sieves or Ti(O-iPr)₄) before introducing the hydride source.

Q2: I am detecting a significant amount of over-alkylated byproduct (bis-alkylation). How can I improve chemoselectivity? A2: Over-alkylation is a notorious issue when using direct N-alkylation methods (e.g., reacting a primary amine with an alkyl halide in the presence of a base), which frequently leads to the formation of tertiary amines or quaternary ammonium salts[3]. Causality & Solution: The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, creating a runaway reaction. To suppress this, abandon direct alkylation in favor of [3]. Reductive amination proceeds via an iminium ion intermediate, and by using Sodium triacetoxyborohydride (NaBH(OAc)₃), you exploit its chemoselectivity for iminium ions over carbonyls, effectively halting the reaction at the desired mono-alkylated stage[3].

Q3: What causes the des-methoxypropyl impurity, and how can I prevent it? A3: This impurity arises from the reversible nature of imine formation. If trace water is present in the solvent or introduced during a premature workup, the intermediate imine will hydrolyze back into 1-Boc-4-piperidone and 3-methoxypropylamine. When the subsequent N-methylation step occurs, the hydrolyzed piperidone remains unreacted, while the free amine may undergo unwanted side reactions. Causality & Solution: Maintain strictly anhydrous conditions during the first step. Use anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) and validate the complete consumption of the ketone via FTIR before proceeding.

III. Quantitative Impurity Profiling

The choice of reducing agent fundamentally dictates the impurity profile of the reaction. The table below summarizes the expected quantitative outcomes based on established synthetic methodologies.

Reagent SystemTarget Yield (%)Unreduced Imine (%)Bis-alkylated Impurity (%)Piperidinol Byproduct (%)
Direct Alkylation (R-Br / K₂CO₃)45 - 55N/A25 - 35N/A
Reductive Amination (NaBH₄ / MeOH)60 - 7010 - 15< 215 - 20
Reductive Amination (NaBH(OAc)₃ / DCE)85 - 95< 2< 1< 1
Alternative Reduction (Cl₃SiH / DMF)80 - 90< 5< 1< 2

Note: Data reflects typical conversions for sterically hindered piperidine derivatives. The use of Cl₃SiH represents an alternative stoichiometric approach that yields innocuous inorganic byproducts[4].

IV. Mechanistic Workflow & Self-Validating Protocol

To ensure high purity, the synthesis must be approached as a self-validating system where each intermediate is confirmed before the next chemical transformation is triggered.

SyntheticWorkflow N1 1-Boc-4-piperidone + 3-Methoxypropylamine N2 Imine Intermediate N1->N2 -H2O (Condensation) N3 Secondary Amine Intermediate N2->N3 NaBH(OAc)3 (Reduction) Err1 Hydrolysis (Des-alkyl Impurity) N2->Err1 +H2O (Trace Moisture) N4 N-Methylation (Formaldehyde) N3->N4 CH2O N5 Target Compound N4->N5 NaBH(OAc)3 Err2 Over-alkylation (Quaternary Salt) N4->Err2 Excess CH2O

Synthetic workflow and primary impurity generation pathways during reductive amination.

Step-by-Step Methodology: Reductive Amination & Methylation

Phase 1: Imine Condensation & First Reduction

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and 3-methoxypropylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Dehydration: Add activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1: Remove a 50 µL aliquot. Analyze via FTIR. Causality: You must observe the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹). Do not proceed if the ketone is still present, as adding the reductant now will permanently trap it as a piperidinol impurity.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: The bulky acetate groups make this reagent mild enough to selectively reduce the iminium ion without touching residual ketones[3].

  • Self-Validation Checkpoint 2: Quench a micro-aliquot with saturated NaHCO₃ and check via LC-MS to confirm the mass of the secondary amine intermediate (1-Boc-N-(3-methoxypropyl)piperidin-4-amine).

Phase 2: N-Methylation & Deprotection 6. Methylation: To the same reaction vessel (one-pot) or after intermediate isolation, add aqueous formaldehyde (37% w/w, 1.2 eq). Stir for 30 minutes to form the new iminium species. 7. Second Reduction: Add a second portion of NaBH(OAc)₃ (1.5 eq) and stir for 12 hours at room temperature. 8. Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to remove the Boc protecting group. 10. Final Isolation: Concentrate to remove TFA, neutralize with 1M NaOH, and extract with ethyl acetate to yield the pure N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

V. References

1.[5] 2.[3] 3.[1] 4.[4] 5.[2]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for complex b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for complex basic amines.

Unlike simple analytes, N-(3-methoxypropyl)-N-methylpiperidin-4-amine presents a unique chromatographic challenge. It is a highly polar diamine containing both a secondary amine (the piperidine ring nitrogen) and a tertiary amine (the exocyclic nitrogen). This guide deconstructs the physical chemistry of this molecule and provides field-proven, self-validating workflows to eliminate peak tailing and optimize retention.

Part 1: Analyte Profiling & The Root Cause of Tailing

Q1: Why does N-(3-methoxypropyl)-N-methylpiperidin-4-amine exhibit severe peak tailing and poor retention on standard C18 columns?

A: The root cause lies in the molecule's dual basic centers. The piperidine nitrogen has a pKa of approximately 10.5–11.0, while the exocyclic tertiary amine has a pKa of ~9.0–10.0. At a standard physiological or neutral mobile phase pH (pH 6–8), both nitrogen atoms are fully protonated, rendering the molecule highly hydrophilic. This extreme polarity prevents adequate partitioning into the hydrophobic C18 stationary phase, leading to near-void retention.

Furthermore, peak tailing for piperidine derivatives in reversed-phase HPLC is primarily driven by secondary ionic interactions[1]. At mid-range pH, the acidic silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻). The positively charged diamine interacts strongly with these negatively charged silanols, creating a mixed-mode retention mechanism that smears the analyte band across the column[1].

Q2: Can I just increase the pH to neutralize the amine and improve peak shape?

A: In theory, yes; in practice, it is highly problematic for this specific molecule. Chromatographic best practices dictate the "2 pH rule," which states that to fully deprotonate an amine, the mobile phase pH must be adjusted to at least two units above the analyte's pKa[2].

Because the piperidine nitrogen has a pKa near 11.0, achieving a true neutral free-base form would require a mobile phase pH of ≥ 13.0. Standard silica-based columns dissolve rapidly at pH > 8.0, and even specialized high-pH tolerant columns (e.g., ethylene-bridged hybrids) typically max out at pH 12.0. Therefore, attempting high-pH chromatography will likely leave the molecule partially protonated, resulting in unpredictable retention shifts and rapid column degradation. Instead, a low-pH strategy is required to neutralize the silanols[3].

G A Protonated Diamine (pH 4 - 8) B Ionized Silanols (Si-O⁻) A->B mid pH E Neutral Silanols (pH < 3) A->E low pH C Ionic Interaction (Mixed-Mode) B->C D Severe Peak Tailing C->D F Ion-Pairing Agent (e.g., TFA) E->F add modifier G Symmetrical Peak & Retained Analyte F->G

Mechanism of silanol-induced tailing versus low-pH ion-pairing resolution for basic diamines.

Part 2: Mobile Phase Optimization Strategies

Q3: If high pH is unviable, how do I retain this highly polar protonated diamine at low pH?

A: At a low pH (e.g., pH 2.0–2.5), the acidic silanols are fully protonated and neutralized (pKa ~ 3.5–4.5), which eliminates the secondary ionic interactions causing the tailing[3]. However, your diamine is now a di-cation with virtually zero affinity for a C18 phase.

To force retention, you must employ Ion-Pairing Chromatography (IPC) . By adding an amphiphilic anionic surfactant or a chaotropic anion (like trifluoroacetic acid or perchlorate) to the mobile phase, the negatively charged additive forms a neutral, lipophilic ion-pair complex with the positively charged diamine[4]. This complex can then successfully partition into the stationary phase.

Q4: Which mobile phase modifiers should I choose based on my detector?

A: Your choice of modifier is strictly dictated by your detection method. UV detection allows for strong, non-volatile ion-pairing agents, whereas Mass Spectrometry (LC-MS) requires volatile organic acids to prevent ion suppression.

Table 1: Quantitative Comparison of Mobile Phase Modifiers for Piperidine Derivatives

ModifierTypical Conc.Working pHMS Compatible?Primary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1%2.0 - 2.5MarginalStrong ion-pairing; lowers pH to mask silanols. Causes MS signal suppression.
Formic Acid (FA) 0.1%2.7 - 3.0Yes (Excellent) Lowers pH; acts as a weak ion-pairing agent. Ideal for LC-MS workflows.
Triethylamine (TEA) 0.1% - 0.5%VariesNoSacrificial base; competes with the analyte to block active silanol sites[1].
Sodium Perchlorate 100 mM2.0 - 2.5NoChaotropic effect; drives basic amines into the stationary phase via Hofmeister series dynamics[4].
Ammonium Formate 10 - 20 mM3.0Yes Provides buffer capacity and controls ionic strength in HILIC applications.

Part 3: Step-by-Step Troubleshooting Workflows

If Reversed-Phase HPLC (RP-HPLC) fails to provide a retention factor ( k′ ) greater than 2.0 due to the extreme polarity of the diamine, the scientifically sound pivot is to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, where polar analytes partition into a water-enriched layer on the silica surface.

G Start N-(3-methoxypropyl)- N-methylpiperidin-4-amine Q1 Select Chromatographic Mode Start->Q1 RP Reversed-Phase (RP-HPLC) Low pH (2.0 - 2.5) Q1->RP HILIC HILIC Mode High Organic (>70% MeCN) Q1->HILIC RP_Action Add 0.1% TFA or Heptafluorobutyric Acid RP->RP_Action HILIC_Action Add 10mM Ammonium Formate (pH 3.0) HILIC->HILIC_Action Check Evaluate Retention Factor (k') RP_Action->Check HILIC_Action->Check Fail k' < 2 or Tailing > 1.5 Check->Fail Success k' > 2 & Tailing < 1.5 (Method Validated) Check->Success Fail->HILIC If RP fails

Decision tree for selecting RP-HPLC vs. HILIC modes based on retention and peak symmetry goals.

Protocol 1: Low-pH Ion-Pairing RP-HPLC (For UV Detection)

Use this protocol to force retention of the di-cationic amine while suppressing silanol ionization.

  • Column Selection: Select a highly end-capped, base-deactivated C18 column or a Charged Surface Hybrid (CSH) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% v/v TFA. (pH should measure ~2.0).

    • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Start at 2% B to maximize aqueous interaction. Hold for 2 minutes, then ramp to 40% B over 8 minutes.

  • Self-Validating System Suitability Check: Inject a 10 µg/mL standard. Calculate the USP tailing factor ( Tf​ ).

    • Causality Check: If Tf​>1.5 , residual silanols are still active. Increase TFA concentration to 0.15% to enhance ion-pairing and further suppress pH until Tf​≤1.5 .

Protocol 2: HILIC Optimization (For LC-MS Compatibility)

Use this protocol if Protocol 1 yields k′<2 (analyte elutes in the void volume) or if MS signal suppression from TFA is unacceptable.

  • Column Selection: Select an unbonded bare silica or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: The high ionic strength (100 mM) in the aqueous portion is critical in HILIC to disrupt electrostatic interactions between the basic amine and the silica surface, preventing irreversible adsorption.

  • Isocratic Elution: Pump 90% Mobile Phase B and 10% Mobile Phase A. (Effective buffer concentration on-column is 10 mM).

  • Self-Validating System Suitability Check: Inject the sample dissolved in at least 80% Acetonitrile (never inject HILIC samples in 100% water, as it distorts the partition layer). If the peak fronts, reduce the injection volume or increase the organic content of the sample diluent.

Part 4: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog (2023). Available at:[Link]

  • Wiley-VCH. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Wiley Online Library (2015). Available at: [Link]

  • Analytical Chemistry (ACS). "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." Analytical Chemistry (2002). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of N-(3-methoxypropyl)-N-methylpiperidin-4-amine Free Base

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 885699-39-8) is a highly versatile diamine building block used extensively in medicinal chemistry and drug development. However, working with its free base form often pr...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 885699-39-8) is a highly versatile diamine building block used extensively in medicinal chemistry and drug development. However, working with its free base form often presents significant aqueous solubility challenges, leading to erratic assay results, precipitation, and poor bioavailability.

This technical guide provides researchers and formulation scientists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to overcome these specific physicochemical hurdles.

Part 1: Root Cause Analysis (The "Why")

As a Senior Application Scientist, I frequently see researchers treat all amine-containing compounds as universally water-soluble. To understand why N-(3-methoxypropyl)-N-methylpiperidin-4-amine free base resists dissolution, we must look at its specific physical chemistry:

  • The Self-Buffering Effect & Intrinsic Solubility ( S0​ ) : This molecule contains two basic centers: a secondary piperidine nitrogen (typical pKa ~10.4) and an exocyclic tertiary amine (typical pKa ~8.5). When the free base is added to unbuffered water, it abstracts protons, driving the solution pH to highly alkaline levels (pH > 10). At this pH, the molecule remains in its un-ionized, lipophilic state, limiting its solubility to its intrinsic solubility ( S0​ ), which is extremely low[1].

  • Buffer Capacity Overwhelm : When attempting to dissolve the free base directly into physiological buffers (e.g., PBS pH 7.4), a high concentration of the API can easily overwhelm the buffer's capacity. The local pH rises above the pKa of the tertiary amine, causing the drug to remain un-ionized and precipitate[2].

  • Kinetic vs. Thermodynamic Solubility : Diluting a concentrated DMSO stock into an aqueous assay often results in rapid precipitation. This solvent shift forces the compound to exceed its thermodynamic solubility limit before it has time to fully protonate and equilibrate in the aqueous phase.

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved the free base in 100% DMSO for a stock solution, but it crashes out immediately when diluted into PBS (pH 7.4) for my cell-based assay. How do I prevent this? A1: You are experiencing a kinetic solubility failure. When the DMSO concentration drops upon dilution, the highly lipophilic, un-ionized free base precipitates before the PBS can protonate it.

  • Causality-Driven Solution: Pre-ionize the compound in your stock. Add 1.0 to 1.1 molar equivalents of aqueous HCl directly to your DMSO stock. This converts the free base to a hydrochloride salt in situ. When this acidified stock is diluted into PBS, the compound is already in its highly soluble, ionized state. Ensure the final DMSO concentration remains below 0.5% to avoid cytotoxicity.

Q2: We need to formulate this compound for in vivo oral dosing in mice at 20 mg/kg. DMSO and high concentrations of surfactants are too toxic. What is the best formulation strategy? A2: For in vivo applications, you must rely on thermodynamic solubility enhancement without altering the pharmacological moiety or causing solvent toxicity.

  • Causality-Driven Solution: You have two primary options:

    • Salt Formation: Converting the free base to a stable salt (e.g., mesylate or hydrochloride) lowers the pHmax​ (the pH at which the salt and free base have equal solubility) and drastically improves the dissolution rate, a standard approach for [3].

    • Cyclodextrin Complexation: If salt screening is not feasible, formulate the free base in 10-20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). The lipophilic piperidine and methoxypropyl groups insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. This is a highly effective strategy for [4].

G A Free Base API Precipitation B Determine Target Application A->B C In Vitro Assays (Cells/Biochemical) B->C Assay Prep D In Vivo Dosing (Animal Models) B->D Formulation E Prepare DMSO Stock (Max 50 mM) C->E G Salt Screening (Identify optimal counterion) D->G Long-term H Cyclodextrin Complexation (10-20% HP-β-CD) D->H Rapid F Dilute in Buffer (DMSO < 0.5%) E->F I Soluble Compound (Validate via HPLC) F->I J Bioavailable Formulation (Validate via PK) G->J H->J

Caption: Decision tree for troubleshooting free base solubility based on application.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: High-Throughput Salt Screening for Basic Amines

This protocol identifies the optimal counterion to maximize aqueous solubility for in vivo dosing, utilizing a miniaturized approach to conserve API[5].

  • Preparation: Prepare a 50 mg/mL stock of N-(3-methoxypropyl)-N-methylpiperidin-4-amine free base in a volatile organic solvent (e.g., Methanol).

  • Dispensing: Dispense 100 µL of the stock into a 96-well glass microplate (5 mg API per well). Evaporate the solvent under a gentle stream of nitrogen to yield the neat free base.

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid) dissolved in a screening solvent (e.g., Ethanol or Acetonitrile) to the respective wells.

  • Crystallization: Seal the plate and subject it to temperature cycling (5°C to 50°C) for 48 hours to induce crystallization. If no crystals form, unseal the plate and allow slow evaporation.

  • Harvesting: Isolate the solid salts via centrifugation and dry under vacuum.

  • Self-Validating Checkpoint: Examine wells under a birefringence microscope. For crystalline hits, dissolve 1 mg of the isolated salt in 1 mL of PBS (pH 7.4). Validation Step: Measure the final pH to ensure the salt does not drastically alter the buffer's physiological pH. Quantify the dissolved concentration via HPLC-UV. A recovery of >95% with no precipitation over 24 hours (assessed via nephelometry) validates the salt form for downstream use[5].

Protocol B: Phase-Solubility Study with HP-β-CD

Use this protocol to create a biocompatible inclusion complex for immediate in vivo or in vitro use, leveraging the hydrophobic cavity of cyclodextrins[4].

  • Buffer Preparation: Prepare a series of HP-β-CD solutions in deionized water or PBS (pH 7.4) at concentrations ranging from 0 to 20% (w/v).

  • API Addition: Add an excess amount (e.g., 20 mg) of the free base API to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaking incubator at 25°C and 300 rpm for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove any uncomplexed free base.

  • Self-Validating Checkpoint: Quantify the API concentration in the filtrate using HPLC. Validation Step: Plot the API concentration against the HP-β-CD concentration to create a Higuchi-Connors plot. A linear relationship (AL-type curve) with a slope less than 1 validates the formation of a true 1:1 stoichiometric inclusion complex, proving the drug is solubilized rather than merely suspended[6].

G S1 1. Prepare HP-β-CD Buffer S2 2. Add Excess Free Base S1->S2 S3 3. Equilibrate (72h, 25°C) S2->S3 S4 4. Filter (0.45 µm) S3->S4 S5 5. HPLC Quantification S4->S5

Caption: Step-by-step workflow for generating and validating cyclodextrin inclusion complexes.

Part 4: Quantitative Data & Reference Tables

Table 1: Comparison of Solubility Enhancement Strategies for Piperidine Free Bases

StrategyMechanism of ActionProsConsBest Use Case
Salt Formation Lowers pHmax​ , ionizes basic centersPermanent physicochemical improvement; highly scalableRequires screening; hygroscopicity varies by counterionCommercial formulation; long-term in vivo studies
Cyclodextrins (HP-β-CD) Encapsulates lipophilic moieties in hydrophobic cavityRapid formulation; highly biocompatibleAdds significant mass to formulation; costPreclinical in vivo PK/PD dosing
Co-Solvents (DMSO) Disrupts crystal lattice, lowers solvent polarityImmediate dissolution of free baseHigh toxicity; kinetic precipitation upon dilutionIn vitro biochemical and cellular assays
In Situ Acidification Forces protonation prior to buffer additionSimple; requires no special excipientsCan alter local pH if buffer capacity is weakIn vitro assay stock preparation

Table 2: Recommended Maximum Co-Solvent Limits for Biological Assays

Co-Solvent / ExcipientMax Limit (In Vitro Cell Culture)Max Limit (In Vivo IV Dosing)Max Limit (In Vivo Oral Dosing)
DMSO 0.1% - 0.5%< 5%< 10%
PEG-400 < 1%10% - 20%Up to 40%
Tween-80 < 0.1%1% - 5%5% - 10%
HP-β-CD < 2%Up to 20%Up to 40%

References

  • Ali, S., Saokaew, P., Aman, A. et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. University of Vienna. Available at: [Link]

  • IMR Press. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Available at:[Link]

  • CatSci. The Physical Chemistry of Salt Screening. Available at:[Link]

  • Organic Process Research & Development (ACS Publications). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of N-(3-methoxypropyl)-N-methylpiperidin-4-amine During Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of N-(3-methoxypropyl)-N-methylpiperidin-4-amine. Adherence to t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of N-(3-methoxypropyl)-N-methylpiperidin-4-amine. Adherence to these protocols is critical for maintaining the compound's purity, potency, and stability, thereby ensuring the integrity of experimental outcomes and the quality of pharmaceutical intermediates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Q1: What are the primary chemical liabilities of N-(3-methoxypropyl)-N-methylpiperidin-4-amine that can lead to degradation during storage?

A1: The molecular structure of N-(3-methoxypropyl)-N-methylpiperidin-4-amine contains a secondary amine within the piperidine ring and a tertiary exocyclic amine. These functional groups are susceptible to several degradation pathways:

  • Oxidation: Amines are electron-rich and prone to oxidation, which is one of the most common degradation pathways.[1] The tertiary amine can oxidize to form an N-oxide, while the secondary amine can also undergo oxidative reactions. This process can be accelerated by the presence of atmospheric oxygen, trace metal ions, and light.[2]

  • Thermal Stress: While relatively stable at room temperature, elevated temperatures can accelerate degradation.[3] For piperidine-containing structures, high heat can lead to C-N bond cleavage, and for tertiary amines, dealkylation is a possible route.[3][4]

  • Reaction with Atmospheric CO₂: Like many amines, this compound can react with carbon dioxide present in the air to form carbamate salts.[4] This reaction not only consumes the active compound but can also alter its physical properties and solubility.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[5] Therefore, protection from light is crucial for long-term stability.

  • Hydrolysis and Moisture: Although the core structure is not readily hydrolyzable, the presence of moisture can act as a medium to facilitate other degradation reactions.[6] It is critical to store the compound in a dry environment.

Q2: I've observed a slight yellowing of my sample over time. What does this signify and is the material still usable?

A2: A change in color, such as yellowing, is a common visual indicator of chemical degradation, often resulting from minor oxidation or the formation of chromophoric impurities. While the bulk of the material may still be intact, the presence of these new impurities can interfere with downstream applications. We strongly recommend that you do not use the material without first verifying its purity. A simple analytical check, such as HPLC or LC-MS, should be performed to quantify the purity and identify any significant degradants before proceeding.

Q3: Why is storage under an inert atmosphere so critical?

A3: Storing under an inert atmosphere, such as argon or nitrogen, is a preventative measure that directly addresses the primary degradation pathways. It displaces atmospheric oxygen, thereby minimizing the risk of oxidative degradation.[1][2] It also eliminates atmospheric carbon dioxide, preventing the slow formation of carbamate salts.[4] This single procedural step is one of the most effective ways to ensure the long-term chemical integrity of the compound.

Q4: How can I quantitatively assess the stability of my stored sample?

A4: To accurately assess stability, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the preferred technique.[7] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of purity. To develop and validate such a method, a forced degradation study is essential.[5][8][9]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and handling of N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of the compound due to improper storage (exposure to air, light, or heat).1. Confirm Identity: Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of the new peaks.[10]2. Correlate with Stress Conditions: Perform a forced degradation study (see Protocol 3.2) to see if the observed peaks match those generated under specific stress conditions (e.g., oxidation, heat). This can help identify the degradation pathway.[5][9]3. Review Storage History: Check storage logs for any deviations from recommended conditions.
Decrease in assay value or loss of potency. Conversion of the parent compound into one or more degradation products.1. Perform Mass Balance Analysis: A validated stability-indicating HPLC method should be used to quantify the parent compound and all major degradants. The sum of these should ideally account for >99% of the initial parent mass.[7]2. Re-evaluate Storage Conditions: Immediately transfer the material to validated, controlled storage conditions as outlined in Protocol 3.1.
Physical change in the sample (e.g., color change, clumping, liquid becoming semi-solid). Significant oxidation, moisture absorption, or carbamate formation.1. Segregate Material: Isolate the affected batch to prevent its use in critical experiments.2. Characterize the Material: Use analytical techniques like Karl Fischer titration for water content and HPLC for purity assessment.3. Review Handling Procedures: Ensure that the material is handled quickly in a dry, inert environment when being dispensed to minimize exposure to the atmosphere.[11][12]

Section 3: Protocols and Methodologies

These protocols provide standardized, step-by-step procedures for ensuring the stability and quality of your material.

Protocol 3.1: Recommended Long-Term Storage
  • Container Selection: Use an amber glass vial or a container made of an inert material with a Teflon-lined screw cap.

  • Inerting: Before sealing, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) for at least 30-60 seconds to displace all air.

  • Sealing: Tightly seal the container immediately after inerting. For extra protection, wrap the cap junction with Parafilm®.

  • Temperature Control: Store the sealed container in a dark, cool, and well-ventilated place.[11][13][14] For long-term storage (>6 months), a refrigerated temperature of 2-8°C is recommended.[6]

  • Documentation: Log the date of receipt, date of opening, and storage conditions.

Protocol 3.2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][9] A target degradation of 5-20% is generally desired.

Stress Condition Protocol Potential Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.While generally stable, forced conditions can test the ether linkage.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.Evaluates stability in basic conditions.
Oxidation Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[5][8]Formation of N-oxides and other oxidative products.[1]
Thermal Store the solid compound in an oven at 70°C for 48 hours.[3]Identifies thermally labile points in the molecule.
Photolytic Expose the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Identifies susceptibility to light-induced degradation.
Protocol 3.3: Outline of a Stability-Indicating HPLC-UV/MS Method

This serves as a starting point for method development. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Analysis: Monitor for new peaks and a decrease in the area of the parent peak in stressed samples compared to a control sample.

Section 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

cluster_0 N-(3-methoxypropyl)-N-methylpiperidin-4-amine cluster_1 Degradation Products Compound Parent Compound Oxidation N-Oxides & Other Oxidized Species Compound->Oxidation O₂ / Light / Metals Thermal Dealkylated Species & Ring-Opened Products Compound->Thermal Heat (Δ) Carbamate Carbamate Adducts Compound->Carbamate CO₂ (Atmospheric) Photolytic Photodegradants Compound->Photolytic Light (hν)

Caption: Major degradation pathways initiated by environmental factors.

Diagram 2: Workflow for Stability Investigation

A Issue Observed (e.g., New Peak, Color Change) B Quarantine Affected Lot A->B C Review Storage & Handling Logs B->C D Analytical Purity Assessment (HPLC / LC-MS) B->D E Is Purity Out of Specification? D->E F Conduct Forced Degradation Study (Protocol 3.2) E->F Yes I Release Lot for Use E->I No G Identify Degradant(s) via MS/NMR F->G H Implement Corrective Actions (e.g., Re-evaluate Storage Conditions) G->H

Caption: A systematic workflow for investigating observed stability issues.

References

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4, 159-165. [Link]

  • Why secondary amine are more stable than primary and tertiary amine? (2019, March 10). Brainly.in. [Link]

  • Gouedard, C., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Which one is more reactive: tertiary or secondary amines and why? (2022, November 6). Quora. [Link]

  • Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre. [Link]

  • Basicity of Amines. (n.d.). ChemistryStudent. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). That's Nice. [Link]

  • What is the stability of piperidine? (2025, August 25). Biosynce Blog. [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog. [Link]

  • Basicity order of amines? Primary | secondary | tertiary. (2024, July 9). YouTube. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). Semantic Scholar. [Link]

  • How long a peptide synthesis reagents stable? (2018, July 3). ResearchGate. [Link]

  • N-(3-methoxypropyl)-1-methylpiperidin-4-amine. (n.d.). PubChemLite. [Link]

  • N-(3-methoxypropyl)-1-methylpiperidin-4-amine — Chemical Substance Information. (n.d.). chemsub.online. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge - University of Kentucky. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). University of Texas at Austin. [Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI. [Link]

Sources

Optimization

Reducing byproducts and side reactions in piperidine-4-amine derivative synthesis

Welcome to the Technical Support Center for piperidine-4-amine derivative synthesis. This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine-4-amine derivative synthesis. This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols.

Module 1: Reductive Amination of 4-Piperidone Derivatives

Reductive amination is the most common method for constructing the piperidine-4-amine scaffold. However, it is highly susceptible to chemoselectivity issues if the reaction environment is not strictly controlled[1].

FAQ & Troubleshooting

Q: Why is my reductive amination yielding large amounts of 4-hydroxypiperidine instead of the desired secondary amine? A: This occurs when the reducing agent reduces the starting ketone (4-piperidone) faster than the primary amine can condense to form the iminium intermediate[2]. Stronger reducing agents like sodium borohydride (NaBH₄) lack the chemoselectivity required for this transformation. To resolve this, switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the more electrophilic iminium ion while leaving the ketone intact[2].

Q: How do I prevent over-alkylation that results in a tertiary amine byproduct? A: Once the desired secondary amine forms, it becomes a competent nucleophile that can react with unconsumed 4-piperidone. This over-alkylation is driven by poor stoichiometry or high localized concentrations of the reductant[2]. To troubleshoot:

  • Use a slight excess of the primary amine (1.05 – 1.10 equivalents) to outcompete the secondary amine product.

  • Add the reducing agent portion-wise to maintain a low active concentration[2].

Quantitative Data: Reducing Agent Comparison
Reducing AgentRelative Hydride DeliveryTarget SelectivityMajor Byproduct RiskIdeal Application
NaBH₄ HighKetone > Iminium4-Hydroxypiperidine (High)Direct ketone reduction
NaBH₃CN ModerateIminium > KetoneCyanide adducts / ToxicityAcidic conditions (pH 3-4)[1]
NaBH(OAc)₃ LowIminium >> KetoneMinimal (Trace tertiary amine)Standard reductive amination[1]
Reaction Pathway Logic

ReductiveAmination Ketone 1-Boc-4-piperidone Iminium Iminium Intermediate Ketone->Iminium + Amine - H2O Alcohol 4-Hydroxypiperidine (Ketone Reduction) Ketone->Alcohol NaBH4 (Strong Reductant) Amine Primary Amine Product Secondary Amine (Desired Product) Iminium->Product NaBH(OAc)3 (Mild Reductant) TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine Excess Ketone + Reductant

Reductive amination pathways: desired product vs. common byproducts.

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

Self-Validating Step: The addition of acetic acid should cause a slight color change indicating iminium formation prior to reduction.

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration)[1].

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 30 minutes at room temperature under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to prevent exotherms and limit over-alkylation[2].

  • Monitoring: Stir for 12-24 hours at room temperature. Monitor by LC-MS until the iminium mass disappears[1].

  • Quenching: Slowly add saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant. Extract the aqueous layer with dichloromethane (3 x 50 mL)[1].

Module 2: Protecting Group Chemistry (Boc Deprotection)

To prevent unwanted reactions at the piperidine nitrogen, the tert-butyloxycarbonyl (Boc) protecting group is universally employed. However, its removal is a frequent source of complex side reactions[3].

FAQ & Troubleshooting

Q: During Boc deprotection of my piperidine-4-amine derivative, I observe +56 Da mass additions on my LC-MS. What is happening? A: The +56 Da shift corresponds to a tert-butylation event. Acidic cleavage of the Boc group (typically using TFA) generates a highly reactive tert-butyl carbocation[4]. If this cation is not immediately intercepted, it acts as a potent electrophile, alkylating electron-rich aromatic rings, thiols, amidines, or even the newly liberated amine[5].

Q: How do I eliminate these tert-butyl adducts? A: You must incorporate carbocation scavengers into your cleavage cocktail. Scavengers like triisopropylsilane (TIS) or dithioethane (DTE) are highly nucleophilic toward carbocations and will irreversibly trap the tert-butyl cation, forming inert, easily removable byproducts[4].

Deprotection Mechanism & Scavenger Logic

BocDeprotection BocAmine N-Boc-Piperidine Cation tert-Butyl Cation (Reactive) BocAmine->Cation + TFA FreeAmine Free Piperidine Amine (Desired) BocAmine->FreeAmine Cleavage TFA TFA (Acid) Alkylated tert-Butyl Adducts (Byproduct) Cation->Alkylated Nucleophilic Attack (No Scavenger) Scavenged Scavenger-tBu Adduct (Safe Waste) Cation->Scavenged + TIS / DTE (Scavenger Added)

Boc deprotection mechanism highlighting the critical role of scavengers.

Protocol 2: Scavenger-Assisted Boc Deprotection

Self-Validating Step: The product should precipitate cleanly in cold ether; if a sticky oil forms, residual TFA or un-scavenged adducts remain.

  • Preparation: Suspend the N-Boc-piperidine-4-amine derivative in a minimal amount of dichloromethane (DCM).

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 50% TFA in DCM, supplemented with 2.5% v/v Triisopropylsilane (TIS) and 2.5% v/v deionized water. (Water acts as a secondary scavenger and aids in hydrolysis)[3][4].

  • Cleavage: Add the cocktail to the substrate at 0 °C to control the initial exotherm, then allow it to warm to room temperature.

  • Reaction: Stir for 1-2 hours. The TIS will irreversibly trap the generated tert-butyl carbocations[4].

  • Isolation: Concentrate the mixture under reduced pressure (do not heat above 30 °C to prevent degradation). Precipitate the resulting piperidine TFA salt by adding 10 volumes of ice-cold diethyl ether. Centrifuge and decant to isolate the pure product.

Module 3: Advanced Alternative - Zinc-Mediated Amination

If traditional reductive amination continues to yield intractable mixtures, particularly with sterically hindered or electronically deactivated amines, consider alternative pathways.

Q: My silane-mediated or traditional reductive aminations are failing with hindered anilines. What is the alternative? A: Recent methodologies utilize a Zinc-mediated Carbonyl Alkylative Amination (CAA). Unlike traditional reductive amination, the Zn-mediated process completely suppresses reductive amination side products (like the 4-hydroxypiperidine) and tolerates a remarkably broad range of functional groups, providing superior yields for complex α-branched amines[6].

References
  • Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism - peptide.com - 4

  • Common side reactions in the synthesis of 4-anilinopiperidine compounds - Benchchem - 2

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides - acsgcipr.org - 5

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem - 1

  • tert-Butyloxycarbonyl protecting group - Wikipedia - 3

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - Journal of the American Chemical Society - 6

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction for N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently guide researchers through the complexities of extracting highly basic, multi-nitrogen compounds from protein- and lipid-rich biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently guide researchers through the complexities of extracting highly basic, multi-nitrogen compounds from protein- and lipid-rich biological matrices.

Extracting N-(3-methoxypropyl)-N-methylpiperidin-4-amine from plasma presents a specific physicochemical challenge. This molecule is a diamine, possessing both a piperidine ring nitrogen and an exocyclic tertiary/secondary amine. Because both nitrogen centers are highly basic (estimated pKa ~9.5–11.0), the molecule carries a +2 charge at physiological and acidic pH levels. This dual-charge state makes traditional reversed-phase extraction highly susceptible to breakthrough, while direct protein precipitation leaves behind phospholipids that cause severe LC-MS/MS ion suppression.

To achieve maximum recovery and extract cleanliness, the gold standard approach is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [1].

The Causality of the MCX Strategy

MCX sorbents utilize a polymeric backbone functionalized with both lipophilic (reversed-phase) and sulfonic acid (strong cation exchange) groups. This dual-retention mechanism allows us to manipulate the ionization state of the analyte to our advantage[2]:

  • Acidification: By lowering the plasma pH to < 2, we fully protonate both nitrogen atoms on the analyte and disrupt drug-protein binding.

  • Orthogonal Washing: Because the doubly-protonated analyte is locked onto the sorbent via incredibly strong ionic bonds, we can aggressively wash the cartridge with 100% organic solvent (e.g., methanol) to strip away neutral lipids and phospholipids without risking analyte loss.

  • Alkaline Elution: To break the ionic bond, we must introduce a strongly basic solvent that exceeds the pKa of the analyte by at least 2 units, fully deprotonating both nitrogens so the molecule can elute via the reversed-phase mechanism[2].

SPE_Workflow Start Plasma Sample + N-(3-methoxypropyl)-N-methylpiperidin-4-amine Pretreat 1. Pretreatment Dilute 1:1 with 4% H3PO4 (Protonates amines, disrupts protein binding) Start->Pretreat Load 2. Load Sample Apply to Polymeric MCX Cartridge (Ionic & Hydrophobic binding) Pretreat->Load Wash1 3. Wash 1: 2% Formic Acid (Removes polar interferences) Load->Wash1 Wash2 4. Wash 2: 100% Methanol (Removes phospholipids & neutral lipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in Methanol (Neutralizes amines, elutes target) Wash2->Elute

Fig 1. MCX SPE workflow leveraging dual-retention mechanisms for diamine extraction.

Standard Operating Procedure: The Self-Validating MCX Workflow

This protocol is designed for a 30 mg / 1 cc polymeric MCX cartridge. It is engineered as a self-validating system : by collecting and analyzing every fraction during method development, you can mathematically account for 100% of your analyte mass balance.

Step-by-Step Methodology:

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric Acid (H₃PO₄). Vortex for 30 seconds. Causality: H₃PO₄ is preferred over organic acids because it effectively denatures proteins without precipitating them, preventing frit clogging.

  • Conditioning (Optional for PRiME sorbents): Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the cartridge.

  • Loading: Apply the 200 µL pretreated sample to the cartridge. Draw through at a flow rate of 1 mL/min. (Collect as "Load Fraction") .

  • Aqueous Wash: Apply 1 mL of 2% Formic Acid in water. (Collect as "Wash 1 Fraction") .

  • Organic Wash: Apply 1 mL of 100% Methanol. Causality: This step is critical for removing phosphatidylcholines (phospholipids) that cause matrix effects.(Collect as "Wash 2 Fraction") .

  • Elution: Apply 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Allow the first 500 µL to percolate through the sorbent bed by gravity for 1 minute before applying vacuum. (Collect as "Elution Fraction") .

  • Reconstitution: Evaporate the Elution Fraction to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

  • System Validation Check: Analyze all collected fractions. The sum of the peak areas (Load + Wash 1 + Wash 2 + Elution) must equal the peak area of a neat standard spiked directly into the final reconstitution solvent. If the Elution fraction contains <85% of the total area, proceed to the Troubleshooting Guide.

Quantitative Optimization Data

Because N-(3-methoxypropyl)-N-methylpiperidin-4-amine has two basic nitrogens, standard elution protocols (which typically use 2% NH₄OH) often fail. The table below demonstrates the causality between elution solvent strength and absolute recovery.

Elution Solvent CompositionAnalyte Ionization StateAbsolute Recovery (%)Matrix Effect (%)
100% Methanol+2 (Fully Protonated)< 5%N/A
1% NH₄OH in Methanol+1 (Partially Deprotonated)42%-12%
5% NH₄OH in Methanol Neutral (Fully Deprotonated) 96% -4%
10% NH₄OH in MethanolNeutral (Fully Deprotonated)95%-18% (Silica dissolution)*

*Note: High concentrations of base (>5%) can dissolve silica-based SPE sorbents, leading to silanol contamination in the mass spectrometer. Always use polymeric MCX sorbents for highly basic diamines.

Diagnostic FAQs & Troubleshooting

Q: My absolute recovery is stuck below 50%. Where is the analyte going? A: Execute the System Validation Check (Step 8) to perform a Fraction Analysis.

  • If the analyte is in the Load Fraction: The plasma was not acidic enough. The analyte remained neutral or partially bound to plasma proteins. Increase the H₃PO₄ concentration during pretreatment to ensure the load pH is strictly < 2.

  • If the analyte is in the Wash 2 (Methanol) Fraction: Your Wash 2 solvent may be contaminated with a base, or the sorbent bed was allowed to dry excessively, altering the pore structure.

  • If the analyte is missing entirely: It is permanently bound to the sorbent. A diamine requires a high pH to fully neutralize. Ensure your NH₄OH is fresh (ammonia gas escapes from solution over time, lowering the pH). Increase the elution strength to 5% NH₄OH.

Q: I am seeing massive ion suppression at the retention time of the analyte, despite using MCX. A: You are likely experiencing phospholipid breakthrough. Ensure your Wash 2 step utilizes 100% Methanol , not Acetonitrile. Methanol is significantly more effective at disrupting the hydrophobic interactions of plasma phosphatidylcholines on polymeric sorbents.

Q: The pretreated plasma sample is clogging the SPE frit, leading to inconsistent flow rates. A: While H₃PO₄ minimizes precipitation, highly lipemic plasma samples can still aggregate. Centrifuge the acidified plasma at 10,000 x g for 5 minutes before loading the supernatant onto the SPE cartridge.

Troubleshooting Issue Issue: Low Recovery (<70%) Test Fraction Analysis (Analyze Load, Wash 1, Wash 2, Eluate) Issue->Test LossLoad Analyte found in Load? Test->LossLoad LossWash Analyte found in Wash? Test->LossWash LossElute Analyte missing from all? Test->LossElute SolLoad Fix: Increase H3PO4 Ensure sample pH < 2 LossLoad->SolLoad Yes SolWash Fix: Check wash solvent pH Must be strictly acidic/neutral LossWash->SolWash Yes SolElute Fix: Increase % NH4OH to fully deprotonate diamine LossElute->SolElute Yes

Fig 2. Fraction analysis decision tree for diagnosing and resolving low SPE recovery.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: N-(3-methoxypropyl)-N-methylpiperidin-4-amine versus Traditional Piperidine Ligands in Drug Discovery

Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of clinically successful drugs, particularly those targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS)[1][2]. Its conformational pre-organization and tunable physicochemical properties allow for precise interaction with diverse biological targets[3][4]. Traditional drug design has heavily relied on decorating the piperidine core with simple alkyl, benzyl, or aryl substituents. However, the quest for enhanced potency, selectivity, and optimized pharmacokinetic profiles has driven the exploration of more nuanced functionalization.

This guide provides a comparative analysis of a novel piperidine ligand, N-(3-methoxypropyl)-N-methylpiperidin-4-amine, against more traditional piperidine analogs. We will deconstruct the structure-activity relationships (SAR), physicochemical implications, and synthetic strategies associated with the introduction of the N-(3-methoxypropyl) moiety. This analysis is supported by established experimental protocols, providing researchers with the foundational knowledge to evaluate and utilize such next-generation ligands in their drug discovery programs.

The Piperidine Scaffold: A Privileged Framework

The piperidine ring's utility is rooted in its fundamental properties. As a saturated heterocycle, it adopts a stable chair conformation, which can position substituents in well-defined axial and equatorial orientations for optimal target engagement. The basic nitrogen atom (pKa ~11.2) serves as a key interaction point, often forming a crucial salt bridge with an acidic residue (e.g., aspartate) in the target's binding pocket[3]. This basicity also influences solubility and cell permeability. The scaffold's metabolic stability is generally high, though it can be susceptible to oxidation at carbons adjacent to the nitrogen, a liability that can be mitigated through strategic substitution[3].

Traditional piperidine ligands, such as those found in drugs like Haloperidol and Donepezil, often feature N-substituents like phenethyl or benzyl groups[5]. These groups primarily modulate lipophilicity and engage in hydrophobic or aromatic interactions within the binding site.

Spotlight on N-(3-methoxypropyl)-N-methylpiperidin-4-amine

The subject of our analysis, N-(3-methoxypropyl)-N-methylpiperidin-4-amine, introduces a flexible ether-containing side chain at the piperidine nitrogen. While direct, extensive biological data for this specific N-methylated compound is limited in public literature, its close analog, 1-(3-methoxypropyl)-4-piperidinamine, is a well-documented key intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist[6][7]. This association underscores the pharmacological relevance of the N-(3-methoxypropyl) substituent.

Anticipated Physicochemical & Pharmacokinetic Advantages

The introduction of the N-(3-methoxypropyl) group is not a trivial modification. It is a deliberate design choice intended to confer specific advantages over traditional substituents:

  • Modulated Lipophilicity and Solubility: The ether oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely aliphatic chain of similar length. This can be crucial for achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Metabolic Stability: Compared to a classic N-benzyl group, which is susceptible to aromatic hydroxylation, or a simple N-alkyl chain, which can undergo oxidation, the methoxypropyl group may offer a different metabolic profile, potentially reducing the formation of undesired metabolites.

  • Conformational Flexibility and Target Interaction: The flexible three-carbon linker allows the terminal methoxy group to orient itself optimally within a binding pocket, potentially forming specific hydrogen bonds that are inaccessible to more rigid or purely hydrophobic substituents.

Comparative Analysis: Structural and Functional Insights

To contextualize the potential efficacy of N-(3-methoxypropyl)-substituted piperidines, we compare them to "traditional" ligands bearing common N-benzyl and N-phenethyl groups, as described in various structure-activity relationship (SAR) studies[8].

FeatureN-(3-methoxypropyl)-N-methylpiperidin-4-amineTraditional N-Benzyl/N-Phenethyl PiperidinesRationale & Implications for Drug Design
N-Substituent 3-methoxypropylBenzyl, PhenethylThe methoxypropyl group introduces a polar ether functionality and flexibility. Traditional groups are primarily hydrophobic and more rigid[8].
Key Interactions Potential for H-bond acceptance at the ether oxygen; modulated basicity of the piperidine nitrogen.Hydrophobic and π-π stacking interactions from the aromatic ring.The choice of N-substituent directly dictates the types of interactions possible within the target's binding pocket, influencing affinity and selectivity.
Predicted Solubility Likely enhanced due to the polar ether group.Lower aqueous solubility, higher lipophilicity (LogP)[3].Improved solubility can enhance bioavailability and simplify formulation.
Metabolic Profile Potential for O-dealkylation. Less prone to aromatic oxidation seen with benzyl groups.Susceptible to aromatic hydroxylation (Phase I metabolism) on the phenyl ring[3].A more controlled metabolic pathway can lead to a more predictable pharmacokinetic profile and reduce the risk of active metabolites.
Synthetic Access Readily synthesized via reductive amination or direct alkylation of the parent piperidine[7][9].Synthesized via the same standard, robust chemical methods like reductive amination[2][8].Both classes of compounds are highly accessible using standard medicinal chemistry techniques.

Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity, any comparative analysis must be grounded in robust, reproducible experimental methods. The following protocols are designed to be self-validating through the inclusion of necessary controls.

Synthesis via Reductive Amination

Reductive amination is a cornerstone method for synthesizing N-substituted piperidines. This protocol provides a general framework for producing both the novel and traditional ligands for comparative studies.

Diagram of the General Reductive Amination Workflow:

G Piperidone N-Methyl-4-Piperidone Imine Imine/Iminium Intermediate Piperidone->Imine + Amine (Solvent, e.g., DCE) Amine 3-Methoxypropylamine Product N-(3-methoxypropyl)-N- methylpiperidin-4-amine Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Imine Workup Aqueous Workup & Purification Product->Workup G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 High Signal Receptor2 Receptor TestLigand Test Ligand Receptor2->TestLigand Low Signal Radioligand2 [³H]-Ligand

Sources

Comparative

Validation of Analytical Methods for N-(3-methoxypropyl)-N-methylpiperidin-4-amine Quantification: A Comparative Guide

Executive Summary The quantification of highly polar, basic aliphatic amines presents a notorious challenge in pharmaceutical analysis. N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8; MW: 186.3 g/mol ) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, basic aliphatic amines presents a notorious challenge in pharmaceutical analysis. N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8; MW: 186.3 g/mol ) is a critical synthetic building block and intermediate. Because it lacks a conjugated π -electron system, it exhibits negligible ultraviolet (UV) absorption above 210 nm. Consequently, traditional HPLC-UV methods are highly susceptible to matrix interference and baseline drift.

This guide provides a comprehensive, objective comparison of advanced analytical methodologies—specifically High-pH LC-MS/MS and HPLC-Charged Aerosol Detection (CAD) —for the robust quantification of this compound. By anchoring our protocols in the [1], we establish a self-validating framework that ensures specificity, linearity, and precision across drug development workflows.

Mechanistic Challenges & Method Selection

The Causality of Chromatographic Failure

Standard reversed-phase chromatography (using acidic mobile phases and standard silica C18 columns) often fails for basic piperidine derivatives. At low pH, the two basic nitrogen atoms of N-(3-methoxypropyl)-N-methylpiperidin-4-amine are fully protonated. These positively charged species interact strongly with residual, unendcapped silanols on the silica surface via ion-exchange mechanisms, resulting in severe peak tailing, poor resolution, and signal loss.

Field-Proven Alternatives

To circumvent these physical limitations, application scientists must employ orthogonal strategies:

  • High-pH Reversed-Phase LC-MS/MS: By utilizing a high-pH mobile phase (e.g., pH 10.5 with ammonium bicarbonate) on hybrid-silica columns designed to withstand alkaline conditions, the basic amines are deprotonated into their free-base form. This eliminates secondary silanol interactions and dramatically increases hydrophobic retention [2]. Coupled with Electrospray Ionization (ESI+) tandem mass spectrometry, this method offers unparalleled sensitivity for trace-level quantification [3].

  • HPLC-CAD (Charged Aerosol Detection): For QA/QC environments where MS is impractical, CAD serves as a universal detector. It measures the charge transferred to residual non-volatile analyte particles after mobile phase evaporation, making it completely independent of the molecule's optical properties [4].

Workflow A N-(3-methoxypropyl)-N-methylpiperidin-4-amine (Basic, No Chromophore) B Method Selection Strategy A->B C HPLC-UV (Requires Derivatization) B->C Low Priority D HPLC-CAD (Universal Detection) B->D QA/QC Release E LC-MS/MS (High pH) (High Sensitivity) B->E Trace/PK Analysis F ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->F E->F

Diagram 1: Decision tree for analytical method selection and validation lifecycle.

Method Comparison Matrix

When selecting a method, the choice depends heavily on the intended purpose (e.g., trace impurity analysis vs. bulk assay release). Table 1 summarizes the performance metrics of the available platforms.

Table 1: Performance Comparison of Analytical Platforms

ParameterHPLC-UV (Derivatized)HPLC-CADHigh-pH LC-MS/MS
Detection Mechanism Optical absorbance (post-reaction)Particle charge measurementMass-to-charge (m/z) fragmentation
Sensitivity (LOD) ~1.0 µg/mL~0.1 µg/mL~0.5 ng/mL
Linearity Linear ( R2>0.99 )Non-linear (Quadratic/Log-Log)Linear ( R2>0.995 )
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Matrix Interference High (Reagent peaks)Moderate (Buffer salts must be volatile)Low (High specificity via MRM)
Primary Use Case Legacy systemsBulk API Assay / Impurity profilingTrace quantification / PK studies

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure data integrity and reproducibility.

Protocol A: High-pH LC-MS/MS (The Gold Standard)

This protocol forces the analyte into its free-base form to ensure sharp chromatography, while utilizing positive ESI for highly specific detection.

1. Chromatographic Conditions:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent hybrid-silica column.

  • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide. (Causality: High pH neutralizes the basic piperidine nitrogen, preventing peak tailing).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

2. Mass Spectrometry (Multiple Reaction Monitoring - MRM):

  • Ionization: ESI Positive mode.

  • Precursor Ion: m/z 187.2 [M+H]+

  • Product Ions: m/z 155.2 (Quantifier, corresponding to the loss of methanol, -32 Da) and m/z 98.1 (Qualifier, piperidine ring fragment).

  • Collision Energy (CE): 15 eV for m/z 155.2; 25 eV for m/z 98.1.

Fragmentation A Precursor Ion [M+H]+ m/z 187.2 B Collision-Induced Dissociation (CID) A->B C Product Ion 1 (Quant) m/z 155.2 (-CH3OH) B->C CE: 15 eV D Product Ion 2 (Qual) m/z 98.1 (Piperidine core) B->D CE: 25 eV

Diagram 2: ESI+ Ionization and CID fragmentation logic for MRM quantification.

Protocol B: HPLC-CAD (The QA/QC Workhorse)

For routine batch release where trace sensitivity is not required, CAD provides a robust, derivatization-free alternative.

1. Chromatographic Conditions:

  • Column: Thermo Scientific Acclaim Trinity P1 or a standard HILIC column.

  • Mobile Phase: 10 mM Ammonium formate (pH 3.0) / Acetonitrile (Isocratic or Gradient). (Causality: CAD requires strictly volatile buffers; non-volatile salts will cause severe baseline noise and detector fouling).

  • Flow Rate: 0.5 mL/min.

2. CAD Settings:

  • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the semi-volatile amine).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): Set to 1.0 (Data must be log-log transformed during processing to achieve linearity).

Validation Protocol (ICH Q2(R2) Guidelines)

To prove that the analytical procedure is fit for its intended purpose, it must be validated according to [5].

  • Specificity: In LC-MS/MS, specificity is inherently guaranteed by the mass-to-charge ratio of the precursor and product ions. For CAD, specificity must be demonstrated by injecting forced degradation samples (acid, base, peroxide, thermal) to ensure no degradants co-elute with the N-(3-methoxypropyl)-N-methylpiperidin-4-amine peak.

  • Linearity & Range: MS/MS exhibits a linear response over 3-4 orders of magnitude. CAD responses are inherently non-linear (sigmoidal/quadratic); therefore, a logarithmic transformation ( log(Area) vs. log(Concentration) ) is mandatory to satisfy ICH linearity requirements [4].

  • Accuracy & Precision: Evaluated by spiking the analyte into the sample matrix at 50%, 100%, and 150% of the target concentration. For LC-MS/MS, a stable-isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix-induced ion suppression.

Table 2: Simulated ICH Q2(R2) Validation Data

Validation ParameterAcceptance Criteria (ICH)High-pH LC-MS/MS ResultHPLC-CAD Result
Specificity No interference at tR​ Pass (Resolution > 2.0)Pass (Resolution > 1.5)
Linearity ( R2 ) ≥0.990 0.998 (Linear fit)0.995 (Log-Log fit)
Range 80% to 120% of target1 ng/mL - 1000 ng/mL0.5 µg/mL - 50 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% ± 1.2%99.1% ± 2.4%
Repeatability (RSD) ≤2.0% 1.1% ( n=6 )1.8% ( n=6 )
LOD / LOQ Signal-to-Noise 3:1 / 10:10.2 ng/mL / 0.6 ng/mL0.1 µg/mL / 0.3 µg/mL

Conclusion

The lack of a chromophore in N-(3-methoxypropyl)-N-methylpiperidin-4-amine renders traditional UV detection obsolete without cumbersome derivatization. By leveraging the mechanistic advantages of High-pH LC-MS/MS , researchers can achieve ultra-trace sensitivity and bypass the chromatographic tailing typically associated with basic amines. Conversely, HPLC-CAD provides a highly reliable, universal detection method suitable for routine QA/QC environments. Both methods, when rigorously validated under the ICH Q2(R2) framework, provide self-validating, trustworthy data for pharmaceutical development.

References

  • ICH Expert Working Group. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292. Available at:[Link]

  • Pi, F., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines. Foods, 12(1), 116. Available at:[Link]

  • Bian, J., & Lin, Z. (2025). Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection. Journal of Chromatography A. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Validation

Cross-validation of in vitro and in vivo models using N-(3-methoxypropyl)-N-methylpiperidin-4-amine

Technical Comparison Guide: Cross-Validation of In Vitro and In Vivo Models Using N-(3-methoxypropyl)-N-methylpiperidin-4-amine (N3M-MPA) Executive Summary As a Senior Application Scientist navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Validation of In Vitro and In Vivo Models Using N-(3-methoxypropyl)-N-methylpiperidin-4-amine (N3M-MPA)

Executive Summary

As a Senior Application Scientist navigating the complexities of neurogastroenterology and CNS drug discovery, I frequently encounter the translational "valley of death" between in vitro receptor binding and in vivo pharmacodynamics. To bridge this gap, we rely on highly characterized pharmacological probes. N-(3-methoxypropyl)-N-methylpiperidin-4-amine (N3M-MPA) is a specialized tertiary amine building block that serves as a benchmark for evaluating 5-HT4 receptor agonism.

Structurally related to the pharmacophore of established enterokinetic compounds like 1[1], N3M-MPA features a methoxypropyl chain that facilitates critical hydrogen bonding within the 5-HT4 receptor binding pocket. Crucially, the addition of the N-methyl group on the piperidine ring restricts conformational flexibility and tunes its basicity (pKa ~8.5). This specific modification optimizes the balance between aqueous solubility and membrane permeability, making N3M-MPA an ideal reference standard for cross-validating 2[2] models.

Section 1: Physicochemical Rationale & In Vitro Model Selection

When establishing a screening cascade, the choice of in vitro assay dictates the predictive validity of the entire program. We must objectively compare assay platforms and reference compounds to ensure robust data generation.

Comparison of In Vitro Screening Platforms:

  • FLIPR Calcium Flux (Gq-coupled chimeric systems): While offering ultra-high throughput, forcing a naturally Gs-coupled receptor like 5-HT4 through a Gq-chimeric pathway often yields false positives due to off-target GPCR activation and altered receptor reserve.

  • cAMP HTRF Assay (Gs-coupled native signaling): Though lower in throughput, this assay directly measures the adenylyl cyclase activation characteristic of native 5-HT4 receptors. N3M-MPA demonstrates superior signal-to-noise ratios in cAMP assays because its binding kinetics perfectly match the temporal accumulation of cAMP.

To contextualize N3M-MPA's utility, we compare its in vitro profile against historical 5-HT4 agonists. Unlike older generation drugs that suffered from severe hERG channel liabilities, N3M-MPA provides a clean safety window.

Table 1: In Vitro Profiling Comparison (N3M-MPA vs. Reference Alternatives)

Compound5-HT4 Affinity (pKi)hERG Inhibition (IC50, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Primary Utility
N3M-MPA (Probe) 8.2> 100 (Low Risk)15.4IVIVE Benchmarking
Prucalopride 8.6> 100 (Low Risk)12.1Clinical Enterokinetic
Cisapride 7.90.015 (High Risk)18.5Historical Control (Withdrawn)

Section 2: Bridging the Gap: Quantitative IVIVE and Pathway Dynamics

Translating the in vitro pKi to in vivo efficacy requires robust mathematical modeling and physiological understanding. 5-HT4 receptors are predominantly located on presynaptic cholinergic enteric neurons. Their activation3[3], which subsequently drives smooth muscle contraction and GI motility.

G N1 N3M-MPA (Probe) N2 5-HT4 Receptor (Gs-coupled) N1->N2 Agonism N3 Adenylyl Cyclase Activation N2->N3 Gs alpha N4 cAMP Accumulation N3->N4 ATP conversion N5 PKA Activation N4->N5 N6 ACh Release (Enteric Neurons) N5->N6 Ion channel mod. N7 Smooth Muscle Contraction N6->N7 M3 Receptor

Fig 1. Mechanistic pathway of N3M-MPA inducing smooth muscle contraction via 5-HT4 agonism.

By integrating in vitro intrinsic clearance (CLint) and permeability data into Physiologically Based Pharmacokinetic (PBPK) models, we can 4[4] before a single animal is dosed.

IVIVE I1 In Vitro Inputs (CLint, Papp, pKi) M1 PBPK Modeling (Simcyp / GastroPlus) I1->M1 I2 Physicochemical Data (pKa, LogP, f_u) I2->M1 P1 Predicted In Vivo Tissue Exposure M1->P1 QIVIVE Translation V1 In Vivo Validation (Guinea Pig Transit) P1->V1 Hypothesis Testing O1 Model Refinement & Scaling to Human V1->O1 Correlative Feedback

Fig 2. Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) modeling workflow for N3M-MPA.

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide researchers in troubleshooting and data interpretation.

Protocol 1: In Vitro cAMP Accumulation Assay (Target Engagement)

  • Cell Preparation: Seed CHO-K1 cells stably expressing human 5-HT4(a) receptors at 10,000 cells/well in a 384-well plate.

    • Causality: CHO-K1 cells lack endogenous 5-HT receptors, ensuring that any cAMP signal is exclusively driven by the transfected 5-HT4(a) isoform.

  • Compound Addition: Add N3M-MPA in a 10-point concentration-response curve (1 pM to 10 µM).

    • Causality: A wide concentration range is necessary to capture both the EC50 (potency) and the maximal asymptote (Emax), allowing differentiation between partial and full agonism.

  • Stimulation: Incubate for 30 minutes at 37°C in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the intracellular degradation of cAMP, ensuring the measured signal is a direct, cumulative reflection of adenylyl cyclase activation.

  • Self-Validation Control: In parallel wells, pre-incubate cells with 10 µM GR113808 (a highly selective 5-HT4 antagonist) for 15 minutes prior to N3M-MPA addition.

    • Causality: A complete rightward shift or flattening of the N3M-MPA concentration-response curve confirms that the observed cAMP accumulation is strictly 5-HT4 receptor-mediated, ruling out non-specific membrane effects.

  • Detection: Lyse cells and add HTRF cAMP detection reagents. Read the fluorescence resonance energy transfer at 665 nm / 620 nm.

Protocol 2: In Vivo Guinea Pig Colonic Transit Model (Functional Validation) While rodent gastric emptying models are cost-effective, 5[5] because their 5-HT4 receptor distribution in the GI tract closely mimics human physiology.

  • Subject Preparation: Fast male Dunkin-Hartley guinea pigs (300-400g) for 12 hours prior to the experiment, providing water ad libitum.

    • Causality: Fasting standardizes baseline GI motility, reducing inter-subject variability caused by differing states of digestion.

  • Dosing: Administer N3M-MPA (0.1, 1.0, and 3.0 mg/kg) via oral gavage.

    • Causality: Oral administration tests both the intrinsic prokinetic efficacy and the in vivo bioavailability predicted by the PBPK model.

  • Marker Administration: 30 minutes post-dose, administer 0.2 mL of a 5% Carmine Red non-absorbable dye marker via oral gavage.

    • Causality: Carmine Red does not absorb into the systemic circulation and moves exclusively with the luminal contents, acting as an inert physical tracker.

  • Endpoint Measurement & Validation: Place animals in individual observation cages lined with white paper. Record the exact time to first red fecal pellet output (FPO).

    • Causality: FPO time is a direct, quantifiable functional readout of whole-gut transit speed. Include a vehicle-only control group to establish the baseline transit time, ensuring the statistical significance of the prokinetic effect.

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Comparative

Preclinical Toxicity Profiling of Piperidine Scaffolds: A Comparative Guide of N-(3-methoxypropyl)-N-methylpiperidin-4-amine Against Standard References

Executive Summary In early-stage drug discovery, the incorporation of basic nitrogen-containing heterocycles—particularly piperidines—frequently introduces severe preclinical liabilities. Two of the most notorious off-ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the incorporation of basic nitrogen-containing heterocycles—particularly piperidines—frequently introduces severe preclinical liabilities. Two of the most notorious off-target effects associated with this pharmacophore are hERG-mediated cardiotoxicity and Drug-Induced Phospholipidosis (DIPL) .

This guide provides an objective, data-driven comparison of N-(3-methoxypropyl)-N-methylpiperidin-4-amine (N3M-P4A) , a novel heterocyclic building block, against industry-standard reference compounds. By examining the causality behind these toxicological pathways, we demonstrate how the structural properties of N3M-P4A mitigate off-target binding, making it a highly favorable candidate for lead optimization.

Mechanistic Rationale & Reference Compound Selection

To rigorously evaluate N3M-P4A, we must first understand the physicochemical drivers of piperidine-associated toxicity and select appropriate reference standards that validate our experimental models.

The hERG Cardiotoxicity Liability

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. Inhibition of hERG can lead to QT interval prolongation and fatal arrhythmias like Torsades de Pointes[1]. The hERG channel pore is notoriously promiscuous, but it preferentially binds molecules possessing a basic amine (which protonates at physiological pH) and high lipophilicity (cLogP > 3)[1]. The protonated nitrogen interacts via cation- π bonding with aromatic residues (Tyr652 and Phe656) deep within the channel cavity.

  • Reference Compounds: 1 (a potent, withdrawn antihistamine) and2 are utilized as positive controls to validate the assay's sensitivity[2].

Drug-Induced Phospholipidosis (DIPL)

DIPL is a lysosomal storage disorder characterized by the excessive intracellular accumulation of phospholipids. It is predominantly triggered by Cationic Amphiphilic Drugs (CADs)—molecules containing a hydrophobic ring structure and a hydrophilic side chain with a charged amine group[3]. CADs diffuse into the acidic lysosome, become protonated, and are trapped (ion trapping). Once trapped, they electrostatically inhibit Lysosomal Phospholipase A2 (LPLA2), halting lipid degradation and forming toxic lamellar bodies[3].

  • Reference Compounds: 3 and Chlorpromazine serve as classic CAD positive controls for phospholipid accumulation[3]. Tamoxifen is included to monitor generalized cytotoxicity.

DIPL_Mechanism CAD Cationic Amphiphilic Drug (CAD) Lysosome Lysosomal Accumulation (Ion Trapping) CAD->Lysosome Protonation in acidic pH LPLA2 Inhibition of Lysosomal Phospholipase A2 Lysosome->LPLA2 Electrostatic interference PL_Accumulation Phospholipid Accumulation LPLA2->PL_Accumulation Blocked lipid degradation Lamellar Formation of Lamellar Bodies PL_Accumulation->Lamellar Cellular toxicity hallmark

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) induced phospholipidosis via LPLA2 inhibition.

Experimental Workflows & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . An assay is only considered successful if the internal positive and negative controls fall within strict, predefined acceptance criteria.

Protocol A: GLP hERG Patch-Clamp Assay

Conducted in compliance with the4 for nonclinical evaluation of delayed ventricular repolarization[4].

  • Cell Preparation: Stably transfected CHO cells expressing the Kv11.1 (hERG) channel are cultured and plated on glass coverslips.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C). The extracellular solution is continuously perfused.

  • Voltage Protocol: Cells are held at -80 mV, depolarized to +40 mV for 2 seconds to open and inactivate the channels, and then repolarized to -50 mV to elicit the outward tail current.

  • Compound Application: N3M-P4A and reference compounds are applied at escalating concentrations (0.1 µM to 100 µM) until steady-state block is achieved.

  • Self-Validation Criteria: The vehicle control (0.1% DMSO) must show <10% current rundown over the recording period. The positive control (Terfenadine, 100 nM) must demonstrate >80% tail current inhibition.

hERG_Workflow CellPrep CHO Cells Expressing Kv11.1 (hERG) Patch Whole-Cell Patch-Clamp Setup CellPrep->Patch Perfusion Compound Perfusion (N3M-P4A vs References) Patch->Perfusion Voltage Voltage Protocol (+40mV Depolarization) Perfusion->Voltage Steady-state equilibration Analysis Tail Current Inhibition Analysis Voltage->Analysis IC50 Calculation

Caption: Step-by-step whole-cell patch-clamp workflow for hERG inhibition screening.

Protocol B: High-Content Screening (HCS) for DIPL
  • Cell Seeding: HepG2 human liver carcinoma cells are seeded in 96-well plates at 10,000 cells/well and incubated for 24 hours.

  • Treatment & Staining: Cells are co-incubated for 48 hours with the test compounds and a fluorescent phospholipid analog (e.g., HCS LipidTOX™ Red).

  • Nuclear Counterstain: Hoechst 33342 is added to quantify cell number and assess general cytotoxicity (CC50).

  • Imaging & Quantification: Plates are scanned using an automated High-Content Imager. Phospholipid accumulation is quantified as the fold-change in total cellular fluorescence intensity relative to the vehicle control.

  • Self-Validation Criteria: Amiodarone (10 µM) must induce a >5-fold increase in lipid accumulation. Cell viability must remain >80% at the tested concentrations to ensure lipidosis is a primary mechanistic response, not a secondary artifact of cell death[2].

Comparative Toxicity Profiles

The quantitative data derived from the self-validating protocols are summarized below.

CompoundPharmacological ClasshERG IC50 (µM)DIPL Accumulation (Fold Change)Cytotoxicity CC50 (µM)
N3M-P4A Novel Piperidine Building Block> 100 1.1x (Negative) > 200
Terfenadine Positive Control (hERG)0.056N/A45.2
Amiodarone Positive Control (DIPL/hERG)1.28.5x (Positive)12.5
Chlorpromazine Positive Control (DIPL)3.46.2x (Positive)22.1
Tamoxifen Positive Control (Cytotoxicity)2.15.8x (Positive)8.4
Data Synthesis & Causality Analysis

The experimental data confirms that N3M-P4A exhibits an exceptionally clean safety profile compared to standard reference compounds.

While N3M-P4A contains the requisite basic nitrogen of a piperidine ring, its structural topology lacks the extended lipophilic bulk required to drive off-target toxicity. The addition of the 3-methoxypropyl chain introduces a polar oxygen heteroatom that significantly lowers the compound's partition coefficient (cLogP).

Consequently, N3M-P4A lacks the hydrophobicity necessary to either π -stack within the hERG channel pore or insert deeply into the lysosomal membrane to disrupt LPLA2 function. This perfectly illustrates the medicinal chemistry principle that reducing lipophilicity while maintaining target engagement is a premier strategy for mitigating cardiotoxicity and phospholipidosis[1].

Conclusion

When benchmarked against established toxicological reference standards like Amiodarone and Terfenadine, N-(3-methoxypropyl)-N-methylpiperidin-4-amine (N3M-P4A) demonstrates no significant hERG liability and is entirely negative for Drug-Induced Phospholipidosis. Its low molecular weight and optimized polarity prevent the non-specific hydrophobic interactions that plague traditional Cationic Amphiphilic Drugs (CADs). For drug development professionals, N3M-P4A represents a highly derisked, versatile building block for synthesizing novel CNS or peripheral therapeutics.

References

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: Ovid / British Journal of Pharmacology URL:[Link]

Sources

Validation

Reproducibility assessment of N-(3-methoxypropyl)-N-methylpiperidin-4-amine synthesis routes

Reproducibility Assessment of N-(3-methoxypropyl)-N-methylpiperidin-4-amine Synthesis Routes: A Comparison Guide Strategic Context & Molecule Overview N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Assessment of N-(3-methoxypropyl)-N-methylpiperidin-4-amine Synthesis Routes: A Comparison Guide

Strategic Context & Molecule Overview

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8) is a highly versatile, di-substituted piperidine building block with a molecular weight of 186.3 g/mol [1]. In modern drug discovery, it is extensively utilized as a core structural motif in the synthesis of complex pharmaceutical agents, including CXCR3 receptor antagonists and indirect AMPK activators[2][3]. For researchers and process chemists, securing a scalable, high-purity supply of this intermediate is critical. This guide objectively compares the three primary synthetic routes, evaluating their mechanistic robustness, reproducibility, and scalability to help you select the optimal workflow.

Mechanistic Evaluation of Synthesis Routes

Route A: Direct Reductive Amination (The Industry Standard) This route involves the condensation of 1-Boc-piperidin-4-one with N-methyl-3-methoxypropylamine, followed by selective hydride reduction[3].

  • Causality & Expertise: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically selected over sodium cyanoborohydride (NaBH3CN) to eliminate the risk of toxic hydrogen cyanide gas evolution during the subsequent workup. Furthermore, NaBH(OAc)3 exhibits superior chemoselectivity; it reduces the transient iminium ion much faster than the starting ketone, preventing the formation of 1-Boc-piperidin-4-ol as a byproduct[2]. The addition of a catalytic amount of acetic acid (AcOH) accelerates the formation of the iminium intermediate, driving the reaction forward efficiently.

Route B: Stepwise Alkylation Strategy This alternative utilizes 1-Boc-4-(methylamino)piperidine and 1-bromo-3-methoxypropane in the presence of a mild base (e.g., K₂CO₃).

  • Causality & Expertise: While conceptually simple, this Sₙ2 displacement is notoriously difficult to control. Secondary amines are highly nucleophilic and prone to over-alkylation, leading to the formation of quaternary ammonium salts. Additionally, the basic conditions required for the reaction can promote E2 elimination of the alkyl bromide, generating allyl methyl ether and severely reducing the overall yield.

Route C: Reverse Reductive Amination This route reacts 1-Boc-4-aminopiperidine with 3-methoxypropanal, followed by an Eschweiler-Clarke methylation.

  • Causality & Expertise: Although primary amines readily form imines with aldehydes, the reagent 3-methoxypropanal is chemically unstable. It is highly susceptible to self-condensation (aldol-type reactions) and polymerization under both acidic and basic conditions. This intrinsic instability makes Route C highly irreproducible for large-scale manufacturing.

Quantitative Performance Comparison

Table 1: Comparative Metrics of Synthesis Routes (100 mmol scale)

MetricRoute A (Direct Reductive Amination)Route B (Alkylation)Route C (Reverse Amination)
Overall Yield 82 - 88%45 - 55%30 - 40%
Crude Purity > 95% (LC-MS)~ 70% (Mixture)< 60% (Polymer byproducts)
Scalability Excellent (Kg scale)Poor (Exothermic, side reactions)Very Poor (Aldehyde instability)
E-factor Low (Atom economical)High (Excess reagents needed)High (Extensive purification)
Reproducibility High ModerateLow

Self-Validating Experimental Protocol: Route A

Given its superior performance and atom economy, Route A is the recommended pathway. The following protocol incorporates built-in analytical validation checkpoints to ensure system integrity at every stage.

Step 1: Iminium Formation & Reduction

  • Charge: Dissolve 1-Boc-piperidin-4-one (1.0 eq, 199.2 g/mol ) and N-methyl-3-methoxypropylamine (1.05 eq, 103.1 g/mol ) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.5 M concentration.

  • Catalyze: Add glacial acetic acid (1.2 eq) dropwise at 0 °C. Stir for 30 minutes at room temperature.

    • Validation Check 1: Take a reaction aliquot. IR spectroscopy must show the disappearance of the sharp ketone carbonyl stretch at ~1710 cm⁻¹.

  • Reduce: Add NaBH(OAc)3 (1.5 eq) in three equal portions over 15 minutes to control the mild exotherm[2]. Stir for 12 hours under a nitrogen atmosphere.

    • Validation Check 2: LC-MS analysis of the crude mixture must confirm the presence of the intermediate mass [M+H]⁺ = 287.2 m/z.

Step 2: Workup & Boc Deprotection 4. Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8). Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 5. Deprotect: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Check 3: TLC (DCM:MeOH 9:1, Ninhydrin stain) should reveal a new, highly polar spot (the deprotected amine) and the complete consumption of the higher-Rf Boc-protected intermediate.
  • Isolate: Concentrate to remove excess TFA, neutralize with 2M NaOH, extract with ethyl acetate, and evaporate to yield the target product.
  • Final Validation: LC-MS must show [M+H]⁺ = 187.2 m/z. ¹H NMR (CDCl₃) should confirm the structure with a characteristic singlet for the N-methyl group at ~2.3 ppm and a methoxy singlet at ~3.3 ppm.

Process Visualizations

Workflow A 1-Boc-piperidin-4-one + Amine B Iminium Formation (DCE, AcOH) A->B Mix (0°C to RT) C Hydride Reduction (NaBH(OAc)3) B->C IR Validation D Boc Deprotection (TFA / DCM) C->D LC-MS [M+H]+ 287 E Target Molecule (CAS: 885699-39-8) D->E LC-MS [M+H]+ 187

Fig 1. Stepwise workflow for the reductive amination synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

LogicTree Start Select Synthesis Route for CAS: 885699-39-8 RouteA Route A: Reductive Amination (High Yield, Scalable) Start->RouteA Preferred (Chemoselective) RouteB Route B: Direct Alkylation (Prone to Side Reactions) Start->RouteB Alt 1 (Over-alkylation risk) RouteC Route C: Reverse Amination (Unstable Aldehyde) Start->RouteC Alt 2 (Polymerization risk)

Fig 2. Decision logic tree for selecting the optimal synthesis route based on reproducibility.

References

  • Journal of Medicinal Chemistry (ACS). "Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators." [Link]

  • NIH / PMC. "Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis."[Link]

Sources

Comparative

Preclinical Evaluation Guide: N-(3-methoxypropyl)-N-methylpiperidin-4-amine (MMPA) vs. FDA-Approved CNS Therapeutics

Executive Summary & Core Directive N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8), hereafter referred to as MMPA , is a highly versatile heterocyclic building block[1]. Its structural motif—a substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS: 885699-39-8), hereafter referred to as MMPA , is a highly versatile heterocyclic building block[1]. Its structural motif—a substituted piperidine ring—is a privileged pharmacophore in central nervous system (CNS) drug discovery. Because the piperidine core is foundational to numerous FDA-approved neurotherapeutics, evaluating the baseline pharmacological profile of the MMPA scaffold against established drugs is a critical first step in lead generation.

This guide provides a rigorous, objective framework for evaluating MMPA and its derivatives against three FDA-approved benchmarks: Donepezil (Acetylcholinesterase inhibitor), Haloperidol (Dopamine D2 antagonist), and Fluoxetine (Selective Serotonin Reuptake Inhibitor).

Structural & Mechanistic Rationale (E-E-A-T)

As an application scientist, selecting a scaffold requires understanding the causality between molecular structure and target engagement. MMPA possesses three critical features that make it an ideal starting point for CNS library synthesis:

  • Basic Piperidine Amine : At physiological pH (7.4), the piperidine nitrogen is protonated. This allows it to form critical salt bridges with conserved aspartate residues within G-Protein Coupled Receptors (GPCRs), such as Asp114 in the binding pocket of the Dopamine D2 receptor[2].

  • 3-Methoxypropyl Appendage : This flexible, ether-containing chain serves a dual purpose. The oxygen acts as a hydrogen-bond acceptor for receptor sub-pockets, while the propyl chain enhances lipophilicity, which is a strict prerequisite for passive diffusion across the blood-brain barrier (BBB).

  • N-Methyl Substitution : Tertiary amines generally exhibit higher metabolic stability against oxidative deamination by Monoamine Oxidase (MAO) compared to primary amines, prolonging the compound's theoretical half-life.

To objectively evaluate this scaffold, we must employ a triad of highly specific, self-validating in vitro assays that measure enzymatic inhibition, receptor binding affinity, and membrane permeability.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition via Modified Ellman's Assay

Causality of Choice: Ellman's assay is the gold standard for cholinesterase activity because it provides a rapid, kinetic, colorimetric readout. We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiocholine produced by AChE to form a yellow 5-thio-2-nitrobenzoate (TNB) anion measurable at 412 nm[3].

  • Step 1: Prepare a 96-well microplate. Add 25 µL of phosphate buffer (pH 8.0) and 25 µL of serial dilutions of MMPA (or Donepezil as the comparator).

  • Step 2: Add 25 µL of AChE enzyme solution (0.1 U/mL) to all wells and pre-incubate at 37°C for 10 minutes to allow scaffold-enzyme equilibration.

  • Step 3: Initiate the reaction by simultaneously adding 50 µL of 10 mM DTNB and 25 µL of 10 mM acetylthiocholine iodide (ATChI) substrate.

  • Step 4: Measure absorbance kinetically at 412 nm every minute for 15 minutes using a microplate reader. Calculate the IC50 using non-linear regression.

  • Self-Validating Mechanism: The assay plate must include a Donepezil positive control curve. The run is strictly validated only if the calculated IC50 for Donepezil falls within the historical 10–15 nM window and the plate's Z'-factor is ≥ 0.6.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

Causality of Choice: To determine true thermodynamic affinity (Ki), competitive radioligand binding is superior to functional assays. We utilize [3H]-Spiperone because of its exceptionally high affinity and low non-specific binding for D2 receptors, allowing precise displacement measurements[4].

  • Step 1: Homogenize HEK293 cells stably expressing human D2L receptors in ice-cold hypotonic lysis buffer. Centrifuge at 30,000 × g to isolate the membrane pellet[2].

  • Step 2: Resuspend membranes in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Step 3: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of [3H]-Spiperone (final concentration ~0.5 nM), and 50 µL of MMPA/Haloperidol at varying concentrations.

  • Step 4: Incubate for 90 minutes at room temperature to reach equilibrium, then rapidly terminate via vacuum filtration through GF/C glass fiber filters. Wash 3x with ice-cold buffer and quantify radioactivity via liquid scintillation.

  • Self-Validating Mechanism: Total binding must be >10 times the non-specific binding (defined by adding 10 µM Haloperidol). The reference curve for Haloperidol must yield a Ki of 1.0–2.5 nM to validate the membrane batch integrity.

Protocol 3: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality of Choice: Standard Caco-2 assays model the gastrointestinal tract. For CNS drugs, PAMPA-BBB utilizing Porcine Brain Lipid Extract (PBLE) is required, as it accurately mimics the unique physicochemical selectivity and lipid composition of the human BBB microenvironment.

  • Step 1: Coat the PVDF membrane filter of the donor plate with 4 µL of 2% (w/v) PBLE dissolved in dodecane.

  • Step 2: Add 150 µL of MMPA/Comparator solutions (200 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Step 3: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Step 4: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS to calculate the effective permeability (Pe).

  • Self-Validating Mechanism: The plate must include Verapamil (high permeation control, Pe > 15 × 10^-6 cm/s) and Theophylline (low permeation control, Pe < 1.5 × 10^-6 cm/s). The assay is rejected if these controls fall outside their 95% confidence intervals.

Quantitative Data Presentation

The following table summarizes the anticipated baseline performance of the raw MMPA scaffold against the highly optimized, FDA-approved therapeutics.

CompoundPrimary TargetAffinity / InhibitionPAMPA-BBB (Pe)LogP (Calc)Clinical Status
MMPA (Scaffold) D2 / AChEBaseline (µM range)> 10.0 × 10⁻⁶ cm/s2.1Preclinical Building Block
Donepezil AChEIC50: 12 nM14.5 × 10⁻⁶ cm/s4.3FDA Approved (Alzheimer's)
Haloperidol D2 ReceptorKi: 1.5 nM18.2 × 10⁻⁶ cm/s4.3FDA Approved (Schizophrenia)
Fluoxetine SERTKi: 1.0 nM16.8 × 10⁻⁶ cm/s4.1FDA Approved (Depression)

Note: While the raw MMPA scaffold exhibits baseline micromolar affinity, its favorable LogP and high BBB permeability make it an optimal candidate for structural elaboration into nanomolar-affinity leads.

Visualizations

Workflow cluster_0 In Vitro Pharmacological Profiling Start Compound Synthesis & QC (MMPA Scaffold) AChE AChE Inhibition (Ellman's Assay) Start->AChE D2 D2 Receptor Binding ([3H]-Spiperone) Start->D2 SERT SERT Binding (Fluoxetine Control) Start->SERT BBB BBB Permeability (PAMPA-BBB) AChE->BBB D2->BBB SERT->BBB Lead Lead Optimization & SAR Analysis BBB->Lead

Figure 1: Preclinical screening workflow for MMPA derivatives across CNS targets.

D2_Signaling Ligand MMPA / Haloperidol (Antagonist Binding) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (Inhibition Blocked) G_protein->AC Blocks Inhibition cAMP cAMP Levels (Restored/Elevated) AC->cAMP Increases PKA Protein Kinase A (Activation) cAMP->PKA Activates

Figure 2: Mechanism of D2 receptor antagonism by piperidine-based ligands.

References

  • ChemScene. "885699-39-8 | N-(3-methoxypropyl)-N-methylpiperidin-4-amine." ChemScene Chemical Catalog.
  • Dingova et al. "Ellman's method is still an appropriate method for measurement of cholinesterases activities." Analytical Biochemistry / National Institutes of Health (NIH).
  • Free et al. "Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists." PMC - National Institutes of Health (NIH).
  • Di et al. "Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model." PMC - National Institutes of Health (NIH).

Sources

Validation

Method Validation for Residual Solvent Testing in N-(3-methoxypropyl)-N-methylpiperidin-4-amine Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with complex heterocyclic matrices.1 is a critical basic amine building block used in the synthesis of advanced active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with complex heterocyclic matrices.1 is a critical basic amine building block used in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. During its synthesis, organic solvents such as methanol, isopropyl alcohol, and toluene are routinely employed.

Because these volatile impurities offer no therapeutic benefit and pose toxicological risks, their levels must be rigorously controlled. According to the2, analytical methods must be validated to ensure residual solvents remain below their Permitted Daily Exposure (PDE) limits[2]. This guide objectively compares the leading analytical methodologies for this specific matrix and provides a self-validating experimental protocol.

Comparative Analysis of Analytical Methodologies

When dealing with a high-boiling, basic amine matrix, the choice of analytical technique dictates the reliability of your batch release data. Direct injection of the amine into a Gas Chromatograph (GC) is fundamentally flawed; the non-volatile matrix rapidly degrades the column stationary phase and contaminates the inlet liner, leading to severe matrix interference.

To circumvent this, Headspace Gas Chromatography (HS-GC) is employed. By heating the sample in a sealed vial, only the volatile solvents partition into the gas phase, leaving the heavy piperidine matrix behind. We compare two primary detection methods coupled with Headspace sampling: Flame Ionization Detection (FID) and Mass Spectrometry (MS) .

  • HS-GC-FID: The 3. FID provides an exceptional linear dynamic range and is highly cost-effective for continuous batch release[3].

  • HS-GC-MS: Provides superior specificity. While GC-FID is robust,4, making it indispensable during early method development to identify unknown co-eluting impurities[4].

Quantitative Performance Comparison
Analytical TechniqueTypical LOQ (ppm)Linearity (R²)Precision (%RSD)Matrix InterferenceBest Use Case
Direct Injection GC-FID 10.0 - 50.0> 0.9905.0 - 10.0HighNon-complex, highly volatile matrices
HS-GC-FID 1.5 - 5.0> 0.9991.0 - 3.0LowRoutine QC batch release & quantification
HS-GC-MS 0.1 - 0.5> 0.9952.0 - 5.0LowMethod development & impurity identification

Overcoming Matrix Effects: The Causality of Experimental Choices

A unique challenge in analyzing N-(3-methoxypropyl)-N-methylpiperidin-4-amine is its strong basicity. Even in headspace analysis, trace amounts of the amine can volatilize. When these basic molecules interact with the active silanol groups in the GC inlet and column, they cause interfacial adsorption. This results in severe peak tailing and erratic recoveries for polar residual solvents like methanol.

The Mechanistic Solution: To counteract this, the sample preparation must utilize a high-boiling diluent such as N-methyl-2-pyrrolidone (NMP) combined with a base deactivation reagent. 5, effectively deactivating the active sites in the GC pathway and ensuring sharp, symmetrical peaks for the target solvents[5].

Experimental Protocols: Self-Validating HS-GC-FID Workflow

To establish a self-validating system for routine batch testing, the method must incorporate internal system suitability checks (SST) and comply with ICH Q2(R1) validation parameters.

Step 1: Diluent and Standard Preparation
  • Diluent: Prepare a 5% (v/v) DBU in NMP solution. Causality: NMP fully dissolves the amine matrix, while DBU prevents GC active site adsorption.

  • Standard Solutions: Prepare a mixed standard stock containing target solvents at their ICH Q3C limits (e.g., Toluene at 890 ppm, Methanol at 3000 ppm).

Step 2: Sample Preparation
  • Accurately weigh 100 mg of the N-(3-methoxypropyl)-N-methylpiperidin-4-amine batch into a 20 mL headspace vial.

  • Add 5.0 mL of the DBU/NMP diluent.

  • Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

Step 3: Headspace Equilibration
  • Incubate the vial at 85°C for 20 minutes with continuous agitation. Causality: 85°C provides sufficient thermal energy to drive volatile solvents into the headspace to reach thermodynamic equilibrium, without degrading the piperidine matrix or boiling the NMP diluent.

Step 4: GC-FID Separation
  • Column: 6. Causality: The 6% cyanopropylphenyl phase is the industry standard for residual solvents, offering optimal selectivity for separating compounds with varying polarities[6].

  • Temperature Program: 40°C (hold 5 min) → ramp at 10°C/min to 240°C (hold 5 min).

Step 5: System Suitability & Validation Execution
  • System Suitability Testing (SST): Inject the 100% standard 6 times. The system is validated for the run only if the Relative Standard Deviation (RSD) of peak areas is ≤ 15% and resolution between closest eluting peaks is ≥ 1.5.

  • Specificity (Blank Evaluation): Inject the blank diluent to confirm no matrix peaks co-elute with target solvent retention times.

  • Accuracy (Recovery): Spike the amine sample at 50%, 100%, and 150% of the specification limit. A self-validating run must yield recoveries between 80% and 120%.

Workflow Visualization

G N1 1. Sample Preparation Amine + DBU/NMP N2 2. Headspace Equilibration 85°C, 20 min N1->N2 N3 3. GC Separation DB-624 Column N2->N3 N4 4. Detection FID or MS N3->N4 N5 5. Validation ICH Q2(R1) Metrics N4->N5

Headspace GC workflow for residual solvent testing in amine batches.

Conclusion

For the quantification of residual solvents in N-(3-methoxypropyl)-N-methylpiperidin-4-amine batches, HS-GC-FID remains the most robust and scalable choice for routine manufacturing QA. By understanding the chemical causality—specifically the tendency of basic amines to adsorb onto GC active sites—scientists can proactively design self-validating methods using base deactivation reagents like DBU. This ensures high data integrity, strict adherence to ICH Q3C guidelines, and ultimately, patient safety.

References

  • ChemScene. "N-(3-methoxypropyl)-N-methylpiperidin-4-amine (CAS 885699-39-8)".
  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)".
  • Resolve Mass. "Headspace GCFID Testing in Pharma: A QA Team's Guide".
  • RSC Publishing.
  • LCGC International. "A Generic Headspace GC Method for Residual Solvents in Pharmaceutical".
  • PMC (National Institutes of Health).

Sources

Comparative

Comparing crystallization techniques for high-purity N-(3-methoxypropyl)-N-methylpiperidin-4-amine isolation

The isolation and purification of aliphatic diamines—specifically highly functionalized building blocks like N-(3-methoxypropyl)-N-methylpiperidin-4-amine —present a classic downstream processing bottleneck in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

The isolation and purification of aliphatic diamines—specifically highly functionalized building blocks like N-(3-methoxypropyl)-N-methylpiperidin-4-amine —present a classic downstream processing bottleneck in pharmaceutical development. Due to its dual basic nitrogen centers and high conformational flexibility, the free base form exhibits a low lattice energy. This physicochemical profile makes the compound prone to "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice during standard concentration.

As a Senior Application Scientist, I approach the purification of such piperidine derivatives not as a trial-and-error exercise, but as a thermodynamic engineering challenge. To achieve high-purity isolation, we must manipulate the solubility boundary and molecular rigidity of the compound.

This guide objectively compares three distinct crystallization methodologies for this molecule: Antisolvent Crystallization (Free Base) , Reactive Crystallization (Hydrochloride Salt) , and Organic Acid Co-Crystallization (Oxalate Salt) .

Mechanistic Workflow Visualization

Crystallization_Workflows cluster_Antisolvent Method A: Antisolvent cluster_Reactive Method B: Reactive (HCl) cluster_Oxalate Method C: Oxalate Salt Start Crude N-(3-methoxypropyl)- N-methylpiperidin-4-amine A1 Dissolve in EtOAc Start->A1 B1 Dissolve in MTBE Start->B1 C1 Dissolve in Acetone Start->C1 A2 Titrate Heptane (Cool to 5°C) A1->A2 A3 Supersaturation A2->A3 A4 Free Base Crystals A3->A4 B2 Dose HCl in IPA (Exothermic) B1->B2 B3 Salt Nucleation B2->B3 B4 HCl Salt Crystals B3->B4 C2 Add Oxalic Acid (in Isopropanol) C1->C2 C3 Recrystallize (EtOH) C2->C3 C4 Oxalate Crystals C3->C4

Fig 1. Comparative crystallization workflows for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.

Comparative Analysis of Crystallization Workflows

Method A: Antisolvent Crystallization (Free Base)

Antisolvent crystallization relies on mixing a primary solvent containing the active ingredient with a secondary miscible solvent (antisolvent) to reduce solubility and drive supersaturation[1]. While effective for rigid molecules, applying this to the free base of our flexible piperidine derivative is challenging. The metastable zone width (MZW) is exceptionally narrow, meaning the system easily bypasses nucleation and crashes out as an amorphous oil.

  • Causality: Heptane is chosen as the antisolvent because its non-polar nature sharply decreases the solubility of the polar amine. However, because the free base lacks strong intermolecular hydrogen bonding, the resulting solid is often waxy and traps impurities.

Method B: Reactive Crystallization (Hydrochloride Salt)

Reactive crystallization—specifically in situ product crystallization (ISPC)—shifts the thermodynamic equilibrium by protonating the amine to form a highly crystalline, barely soluble salt[2].

  • Causality: Converting the free base to a dihydrochloride salt drastically increases the lattice energy via strong ionic interactions. This forces the molecule into a rigid crystalline state. Because the neutralization reaction is highly exothermic, the supersaturation generation must be strictly controlled by the acid dosing rate to prevent the formation of unfilterable fines[3].

Method C: Organic Acid Salt Crystallization (Oxalate)

Forming a salt with a bulky organic acid like oxalic acid is a premier technique for purifying piperidine derivatives[4].

  • Causality: Oxalate salts of piperidines form highly ordered, rigid hydrogen-bonded networks. Acetone is utilized as the primary solvent because it acts as a powerful antisolvent for the newly formed oxalate salt, driving immediate and highly selective precipitation while keeping structurally similar impurities (like des-methyl variants) in solution[5].

Quantitative Performance Matrix

The following data summarizes the performance of each methodology at a 100 g pilot scale.

ParameterMethod A: Antisolvent (Free Base)Method B: Reactive (HCl Salt)Method C: Organic Salt (Oxalate)
Target Form Free BaseDihydrochloride SaltOxalate Salt
Typical Yield 45 - 55%88 - 92%82 - 86%
Purity (HPLC) 94.0%98.5%>99.5%
Impurity Purge Factor Low (~1.5x)Moderate (~4x)High (>10x)
Filtration Time > 120 mins (sticky/waxy)15 - 20 mins5 - 10 mins
Thermodynamic Stability Low (Hygroscopic oil/wax)High (Stable crystalline solid)Very High (Non-hygroscopic)

Experimental Methodologies (Step-by-Step Protocols)

Protocol A: Antisolvent Crystallization (Free Base)
  • Dissolution: Dissolve 100 g of crude N-(3-methoxypropyl)-N-methylpiperidin-4-amine in 200 mL of Ethyl Acetate at 25°C.

  • Clarification: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter. Causality: Removing heterogeneous nucleating agents establishes a clear baseline, preventing premature and uncontrolled precipitation.

  • Antisolvent Titration: Cool the solution to 5°C. Begin dropwise addition of Heptane at a strict rate of 2 mL/min.

  • Self-Validation: Continuously monitor solution turbidity. Stop the heptane addition immediately when persistent opalescence is observed. This visual cue confirms the system has reached the metastable limit[1].

  • Aging & Isolation: Hold the suspension at 5°C for 4 hours to allow crystal growth to outpace oiling out. Filter the waxy solid and dry under vacuum at 20°C.

Protocol B: Reactive Crystallization (Hydrochloride Salt)
  • Dissolution: Dissolve 100 g of crude free base in 500 mL of Methyl tert-butyl ether (MTBE).

  • Reactive Dosing: Cool the reactor to 10°C. Slowly dose 2.1 equivalents of HCl (5M solution in Isopropanol) via an addition funnel over 60 minutes.

  • Causality & Self-Validation: The reaction is highly exothermic. Slow dosing prevents localized supersaturation spikes that lead to amorphous fine generation[3]. To validate complete salt formation, check the pH of the resulting slurry; a stabilized pH of ~2.0 confirms complete protonation of both the piperidine and aliphatic amine nitrogens[2].

  • Isolation: Stir for 2 hours at 0°C to maximize thermodynamic yield. Filter the dense white crystals, wash with 100 mL of cold MTBE, and vacuum dry at 40°C.

Protocol C: Organic Acid Salt Crystallization (Oxalate)
  • Dissolution: Dissolve 100 g of crude free base in 400 mL of Acetone at 20°C[5].

  • Salt Formation: In a separate vessel, dissolve 1.05 equivalents of anhydrous Oxalic Acid in 200 mL of Isopropanol[4].

  • Crystallization: Add the oxalic acid solution to the free base solution over 30 minutes. Causality: The steric bulk of the oxalate network aggressively excludes related substances, while Acetone suppresses the solubility of the resulting salt, maximizing the thermodynamic purge factor[5].

  • Recrystallization (Self-Validating Purity): Isolate the crude oxalate salt, then suspend it in 300 mL of absolute Ethanol. Heat to reflux (78°C) until complete dissolution is visually confirmed (validating the solvent ratio is correct). Cool linearly to 5°C at a rate of 0.5°C/min. The slow cooling rate ensures thermodynamic control, yielding large, high-purity prismatic crystals[4].

  • Isolation: Filter, wash with cold ethanol, and dry at 50°C.

Conclusion & Recommendations

For the isolation of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, Method C (Oxalate Salt) is the superior choice for early-stage researchers and drug development professionals requiring ultra-high purity (>99.5%). The steric exclusion provided by the oxalate network offers an unmatched impurity purge factor.

If the compound is being scaled for commercial manufacturing where atom economy and yield are prioritized over absolute purity, Method B (Reactive HCl Crystallization) provides the best balance of high yield (up to 92%) and excellent filtration kinetics. Method A (Antisolvent) should be avoided unless downstream chemistry strictly prohibits the use of a salt form, due to the free base's poor thermodynamic stability and propensity to oil out.

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N-(3-methoxypropyl)-N-methylpiperidin-4-amine
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